N-Isopropyl-4-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(2)12-11(13)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFFXNFXLRVMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341910 | |
| Record name | Benzamide, 4-methyl-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-17-4 | |
| Record name | 4-Methyl-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-methyl-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Isopropyl-4-methylbenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2144-17-4
IUPAC Name: 4-methyl-N-propan-2-ylbenzamide[1]
Molecular Formula: C₁₁H₁₅NO[2][3][4]
Molecular Weight: 177.24 g/mol [1][2][4]
Abstract
N-Isopropyl-4-methylbenzamide is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules, most notably the antineoplastic drug procarbazine.[1] This technical guide provides a detailed overview of its physicochemical properties, a comprehensive experimental protocol for its synthesis, and an exploration of its potential, though not yet fully elucidated, biological significance based on the activities of structurally related N-alkylbenzamides. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [2][3][4] |
| Molecular Weight | 177.24 g/mol | [1][2][4] |
| CAS Number | 2144-17-4 | [1][2][3] |
| IUPAC Name | 4-methyl-N-propan-2-ylbenzamide | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C | [2] |
| InChIKey | LFFFXNFXLRVMDX-UHFFFAOYSA-N | [2] |
| Melting Point | 133 °C | [3] |
| Boiling Point | 313.2 ± 21.0 °C (Predicted) | [3] |
| Density | 0.987 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.95 ± 0.46 (Predicted) | [2][3] |
| LogP | 2.52410 (Predicted) | [3] |
| Topological Polar Surface Area | 29.1 Ų | [1][3] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectral data is not provided here, the expected spectroscopic characteristics are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the methine and methyl protons of the isopropyl group, the methyl protons attached to the benzene (B151609) ring, and the amide proton. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the amide, the carbons of the aromatic ring, and the aliphatic carbons of the isopropyl and methyl groups. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands. Key signals include the N-H stretching vibration of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns for benzamides would involve cleavage of the amide bond, leading to the formation of fragments such as the 4-methylbenzoyl cation and the isopropylaminyl radical. |
Experimental Protocols
The synthesis of this compound is typically achieved through the amidation of a 4-methylbenzoyl derivative with isopropylamine (B41738). A common and effective method involves the use of 4-methylbenzoyl chloride.
Synthesis of this compound from 4-Methylbenzoyl Chloride
Materials:
-
4-Methylbenzoyl chloride
-
Isopropylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isopropylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath to 0°C.
-
Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Potential Biological Activity and Signaling Pathways
Disclaimer: There are no direct studies on the specific biological activity of this compound in publicly available scientific literature. The following information is an analysis of potential biological activities based on the known activities of structurally similar molecules.
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds.[5] N-alkyl and N-benzylbenzamide derivatives have shown diverse pharmacological effects, including antimicrobial and anticancer activities.[5][6]
One of the well-documented mechanisms of action for certain N-substituted benzamides is the inhibition of tubulin polymerization.[7][8] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. The inhibition of tubulin polymerization disrupts the cell cycle and can lead to apoptosis in rapidly dividing cells, such as cancer cells.
Conclusion
This compound (CAS 2144-17-4) is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its direct biological activities are yet to be extensively studied, its structural similarity to other pharmacologically active benzamides suggests potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound, offering a comprehensive overview of its properties and a practical framework for its synthesis and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound, 97% CAS#: 2144-17-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-Isopropyl-4-methylbenzamide, a substituted benzamide (B126) derivative. This document compiles available data from computational predictions and extrapolations from structurally similar compounds to serve as a foundational resource for its application in research and development. Detailed experimental protocols for its synthesis and the determination of its key properties are also presented.
Core Physicochemical Properties
This compound is a solid, crystalline compound. Its core chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, many of the following values are predicted based on its chemical structure.
Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| CAS Number | 2144-17-4 | [1][2] |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Melting Point | 133 °C | [3] |
| Boiling Point | 313.2 ± 21.0 °C (Predicted) | [3] |
| Density | 0.987 ± 0.06 g/cm³ (Predicted) | [3] |
Solubility and Partitioning Characteristics
| Property | Value | Details and Solvents | Source |
| Solubility | Low in water. Soluble in various organic solvents. | Expected to be poorly soluble in aqueous solutions due to its aromatic rings and alkyl groups. Good starting solvents for stock solutions include Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), Acetone, and Ethanol. | [4][5] |
| logP (Octanol-Water Partition Coefficient) | 2.52 (Predicted) | This value indicates good lipophilicity and suggests reasonable membrane permeability. | [3] |
| pKa (Acid Dissociation Constant) | 14.95 ± 0.46 (Predicted) | The amide proton is generally not acidic under physiological conditions. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below. These protocols are based on standard and widely published methods for amide synthesis and characterization.
Synthesis of this compound
A common and effective method for synthesizing N-substituted benzamides is through the acylation of an amine with an acyl chloride.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
4-Methylbenzoyl chloride
-
Isopropylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) or pyridine (B92270) (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the 4-methylbenzoyl chloride solution to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.[6][7]
Procedure:
-
Finely powder a small amount of the purified this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/minute initially, then slow to 1-2 °C/minute as the melting point is approached.[7]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).[6][7]
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed.[8][9]
Procedure:
-
Place approximately 10-20 mg of this compound into separate test tubes.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each test tube.
-
Vigorously shake or vortex each tube for 30-60 seconds.[9]
-
Visually inspect for the dissolution of the solid. If the solid completely disappears, it is considered soluble. If it remains, it is insoluble.
Determination of pKa
The pKa can be determined by potentiometric titration.[10]
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent mixture, such as a methanol-water binary mixture.[10]
-
Slowly titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) while continuously monitoring the pH using a calibrated pH meter.[10]
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa can be calculated from the inflection point of the titration curve.[10]
Potential Biological Activity and Signaling Pathway
While there is no direct experimental evidence for the biological activity of this compound, its structural similarity to other N-benzylbenzamide derivatives suggests it may act as an inhibitor of tubulin polymerization.[4] This class of compounds is of interest for its potential anticancer applications.[4]
Hypothesized Signaling Pathway: Tubulin Polymerization Inhibition
Many N-benzylbenzamide derivatives are known to bind to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[4] This leads to an arrest of the cell cycle and can induce apoptosis.[4]
Caption: Hypothesized inhibition of tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules and can be used to assess the inhibitory potential of this compound.[11][12]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
This compound dissolved in DMSO
-
Vehicle control (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin reaction mix on ice with a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.[11][13]
-
Add various concentrations of this compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add the tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12][13]
-
Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
This technical guide provides a summary of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. The hypothesized biological activity as a tubulin polymerization inhibitor offers a direction for future research into its potential therapeutic applications.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound, 97% CAS#: 2144-17-4 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
N-Isopropyl-4-methylbenzamide molecular structure and formula
An In-depth Technical Guide to N-Isopropyl-4-methylbenzamide
This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
This compound is a chemical compound with a benzamide (B126) core structure. It features an isopropyl group attached to the nitrogen atom of the amide and a methyl group at the para-position (position 4) of the benzene (B151609) ring.[1]
The IUPAC name for this compound is 4-methyl-N-propan-2-ylbenzamide.[2][3] Its chemical structure can be represented by the canonical SMILES string: CC1=CC=C(C=C1)C(=O)NC(C)C.[2][4]
Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below.
| Identifier | Value |
| Molecular Formula | C11H15NO[4][5] |
| Molecular Weight | 177.24 g/mol [5][6] |
| CAS Number | 2144-17-4[4][5] |
| Predicted Physicochemical Property | Value |
| Melting Point | 133 °C[3][5] |
| Boiling Point | 313.2 ± 21.0 °C[2][3] |
| Density | 0.987 ± 0.06 g/cm³[2][3] |
| Water Solubility | Low[1] |
| Organic Solvent Solubility | Soluble[1] |
| pKa | 14.95 ± 0.46[2][4] |
| LogP | 2.52410[2] |
Spectroscopic Data
While specific spectra are not provided in the search results, the expected spectroscopic characteristics can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Expected signals would include those for the aliphatic protons of the isopropyl and methyl groups, aromatic protons, and the amide proton.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for N-H stretching, aromatic and aliphatic C-H stretching, and a strong absorption for the C=O (amide) stretching.
-
Mass Spectrometry : The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 178.12, with the molecular ion [M]⁺ at m/z 177.12.[1] Common fragmentation would involve cleavage of the amide bond.[1]
Synthesis Protocol
A common and effective method for the synthesis of this compound is through the coupling of 4-methylbenzoic acid and isopropylamine (B41738). This is typically a two-step process.
Step 1: Synthesis of 4-methylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylbenzoic acid in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents), to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-methylbenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve isopropylamine in an anhydrous aprotic solvent like DCM in a separate flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the crude 4-methylbenzoyl chloride from Step 1 dropwise to the cooled amine solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction can be quenched by adding water. The organic layer is then separated, washed with dilute acid and base, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Applications in Research and Drug Development
Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. While specific biological activities of this compound are not extensively documented, its structural motifs suggest potential for interactions with various biological targets. Structurally related compounds have been investigated for their potential as antimicrobial and anticancer agents. The lipophilic nature of the isopropyl and methyl groups may enhance its ability to penetrate cell membranes.
Informational Workflow
The following diagram illustrates the logical flow of information for the characterization and potential application of this compound.
References
Predicted Spectral Data for N-Isopropyl-4-methylbenzamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectral data for the compound N-Isopropyl-4-methylbenzamide, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are computationally predicted and serve as a reference for the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.65 | Doublet | 2H | Ar-H |
| 7.20 | Doublet | 2H | Ar-H |
| 5.85 | Broad Singlet | 1H | N-H |
| 4.25 | Septet | 1H | CH(CH₃)₂ |
| 2.35 | Singlet | 3H | Ar-CH₃ |
| 1.25 | Doublet | 6H | CH(CH₃)₂ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 167.5 | C=O |
| 142.0 | Ar-C |
| 131.5 | Ar-C |
| 129.0 | Ar-CH |
| 127.0 | Ar-CH |
| 42.0 | CH(CH₃)₂ |
| 22.5 | CH(CH₃)₂ |
| 21.5 | Ar-CH₃ |
Predicted in CDCl₃
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3250 | Strong, Broad | N-H Stretch |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2970 - 2850 | Medium | Aliphatic C-H Stretch |
| 1640 - 1630 | Strong | C=O Stretch (Amide I) |
| 1550 - 1540 | Strong | N-H Bend (Amide II) |
| 1600, 1475 | Medium to Weak | Aromatic C=C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 162 | Medium | [M - CH₃]⁺ |
| 134 | High | [M - C₃H₇]⁺ |
| 119 | Very High | [C₈H₇O]⁺ (4-methylbenzoyl cation) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.
Instrumentation: A 400 or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
Data Processing:
-
Perform a background scan of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and assign structures to the major fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using the spectroscopic techniques described above.
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.
An In-depth Technical Guide to N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Isopropyl-4-methylbenzamide, detailing its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide explores the potential biological activities and mechanisms of action of this compound, drawing upon existing research on structurally related benzamide (B126) derivatives.
Chemical Identity and Synonyms
IUPAC Name: 4-methyl-N-propan-2-ylbenzamide[1][2]
This compound is a chemical compound belonging to the class of N-substituted benzamides. Its structure features a central benzamide core with a methyl group at the para-position (position 4) of the phenyl ring and an isopropyl group attached to the amide nitrogen.
Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:
-
N-Isopropyl-p-toluamide
-
N-Isopropil-4-MetilbenzaMida
-
Benzamide, 4-methyl-N-(1-methylethyl)-[3]
-
p-Toluamide, N-isopropyl-[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 2144-17-4 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO | [3][4] |
| Molecular Weight | 177.24 g/mol | [2][4] |
| Melting Point | 133 °C | |
| Boiling Point (Predicted) | 313.2 ± 21.0 °C | |
| Density (Predicted) | 0.987 ± 0.06 g/cm³ | |
| pKa (Predicted) | 14.95 ± 0.46 | [3] |
| LogP (Predicted) | 2.52410 | |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C | [2][3] |
| InChIKey | LFFFXNFXLRVMDX-UHFFFAOYSA-N | [2][3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of N-Isopropyl-4-methylbenzamide: An In-depth Technical Guide
Disclaimer: N-Isopropyl-4-methylbenzamide is a novel chemical entity. As of the writing of this document, there is no publicly available experimental data detailing its biological activity. The information presented herein is a projection based on the known activities of structurally similar N-benzylbenzamide and 4-isopropylbenzamide derivatives. The proposed mechanisms of action, experimental protocols, and signaling pathways are therefore theoretical and intended to guide future research.
Executive Summary
This compound is a synthetic molecule belonging to the N-benzylbenzamide class of compounds. Its structural features, including a substituted benzamide (B126) core, suggest potential interactions with various biological targets. Analysis of structurally related compounds indicates that this compound may exhibit a range of biological activities, with the most promising being anticancer and antimicrobial effects.[1] This guide outlines the hypothesized biological activities, proposes detailed experimental protocols for their investigation, and presents potential mechanisms of action through signaling pathway diagrams.
Hypothesized Biological Activities
Based on structure-activity relationships derived from analogous compounds, several potential biological activities for this compound are proposed. The core benzamide scaffold is a privileged structure in medicinal chemistry, known to be a component in a wide array of biologically active compounds.[1]
-
Anticancer Activity: Many N-benzylbenzamide derivatives have demonstrated potent antitumor activities, primarily through the inhibition of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[2] Additionally, derivatives of 4-methylbenzamide (B193301) have been investigated as potential inhibitors of protein kinases, which are critical targets in cancer therapy.[1]
-
Antimicrobial Activity: Benzamide derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] The lipophilic nature of the isopropyl and methyl groups in this compound may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.[1]
-
Enzyme Inhibition:
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Structurally related compounds are known to inhibit sEH, an enzyme involved in inflammation and blood pressure regulation.[3]
-
Butyrylcholinesterase (BChE) Inhibition: This is a secondary hypothesis based on the activities of similar scaffolds.[4]
-
Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides act as HDAC inhibitors, which are targets in cancer therapy due to their role in epigenetic regulation.[5]
-
-
Receptor and Ion Channel Modulation: Benzamide derivatives have been shown to act as ligands for various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, and to modulate the activity of ion channels.[5]
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activities of compounds structurally related to this compound. This data serves as a basis for inferring potential activity and for guiding experimental design.
Table 1: Anticancer Activity of Structurally Similar Benzamide Derivatives
| Compound | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 20b (N-benzylbenzamide derivative) | Tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 0.8 µM | [1] |
| 4-Methylbenzamide-Purine Derivative | Protein Kinase Inhibition | A549 (Lung Cancer) | 5.2 µM | [1] |
| Niclosamide Analog (Sulfamoylbenzamide) | STAT3 Signaling Inhibition | MDA-MB-231 (Breast Cancer) | 1.5 µM |[1] |
Table 2: Antimicrobial Activity of Structurally Similar Benzamide Derivatives
| Compound | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Substituted Benzamide A | Staphylococcus aureus | 16 µg/mL | [1] |
| Substituted Benzamide B | Escherichia coli | 32 µg/mL | [1] |
| Substituted Benzamide C | Candida albicans | 8 µg/mL |[1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential anticancer and antimicrobial activities of this compound.
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.
-
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound dissolved in DMSO
-
Standardized bacterial or fungal inoculums (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
-
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.
-
This assay determines if a compound inhibits the polymerization of tubulin, a key mechanism for many anticancer agents.[3]
-
Reagents and Materials:
-
Porcine brain tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a solution of tubulin (e.g., 2 mg/mL) in polymerization buffer and keep it on ice.
-
Add serial dilutions of this compound or controls to the wells of a 96-well plate.
-
Add the tubulin solution to the wells and incubate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate the rate of tubulin polymerization from the slope of the absorbance curve and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[3]
-
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound.
The diagrams below illustrate potential mechanisms of action for this compound based on the activities of its structural analogs.
Tubulin Polymerization Inhibition Pathway
Many N-benzylbenzamide derivatives are known to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis.[2]
Generalized Enzyme Inhibition Pathway
This diagram shows a general mechanism where a benzamide derivative acts as an enzyme inhibitor, a common mode of action for this class of compounds.[5]
Conclusion and Future Directions
While there is no direct experimental evidence for the biological activity of this compound, the analysis of structurally related compounds strongly suggests its potential as an anticancer and/or antimicrobial agent.[1] The quantitative data from analogous benzamide derivatives provides a compelling rationale for the synthesis and biological evaluation of this novel compound.[1] The experimental protocols outlined in this guide offer a clear roadmap for future research to elucidate its specific biological activities and therapeutic potential. Further investigation into its precise mechanism of action will be crucial to understanding its potential role in drug development. Future work should focus on a comprehensive screening campaign followed by structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this promising new scaffold.
References
Potential Therapeutic Targets of N-Isopropyl-4-methylbenzamide: A Technical Guide
Disclaimer: The compound N-Isopropyl-4-methylbenzamide is a novel chemical entity. As of this writing, there is no publicly available data on its biological activity or mechanism of action. This document presents a series of hypotheses regarding its potential therapeutic targets based on the known activities of structurally related compounds, particularly those belonging to the N-benzylbenzamide and broader benzamide (B126) classes. The proposed mechanisms, experimental protocols, and signaling pathways are theoretical and require experimental validation.
Introduction
This compound is a synthetic molecule featuring a 4-isopropylphenyl group linked via an amide bond to a 4-methylbenzyl moiety. Its structure belongs to the N-substituted benzamide class, a scaffold prevalent in a wide array of pharmacologically active compounds.[1] The presence of these structural motifs allows for the formulation of testable hypotheses about its potential biological activities. This guide explores the most probable therapeutic targets based on structure-activity relationships derived from analogous compounds and provides detailed hypothetical protocols to facilitate future research.
Primary Hypothesized Target: Tubulin Polymerization
The most prominent hypothesis, based on its N-benzylbenzamide core, is that the compound acts as a tubulin polymerization inhibitor.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target in cancer therapy.[3] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis.[4] Many N-benzylbenzamide derivatives exert their potent anticancer effects by binding to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1][3]
Quantitative Data from Analogous Tubulin Inhibitors
The following table summarizes the antiproliferative activity and tubulin polymerization inhibition data for structurally related N-benzylbenzamide derivatives. This data provides a benchmark for the potential potency of this compound.
| Compound | R1 (N-benzyl ring) | R2 (Benzamide ring) | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HeLa IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| 20a | H | H | 45 ± 3.1 | 52 ± 4.5 | 38 ± 2.9 | 61 ± 5.2 | >40 |
| 20b | 3-OCH₃ | H | 15 ± 1.2 | 12 ± 0.9 | 18 ± 1.5 | 27 ± 2.1 | 2.1 ± 0.1 |
| 20c | 4-OCH₃ | H | 35 ± 2.8 | 41 ± 3.3 | 31 ± 2.5 | 49 ± 4.1 | 15.3 ± 1.2 |
| 13n (MY-1388) | 3-F, 4-OCH₃ | 3,4,5-(OCH₃)₃ | 8 ± 0.7 | 11 ± 0.9 | 10 ± 0.8 | - | 0.62 ± 0.05 |
| (Data sourced from studies on N-benzylbenzamide derivatives[1][5][6]) |
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Hypothesized inhibition of tubulin polymerization and downstream effects.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To determine if this compound inhibits the polymerization of purified tubulin in vitro.[4]
Principle: The assembly of tubulin heterodimers into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.[4][7]
Reagents and Materials:
-
Lyophilized porcine or bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Nocodazole, Colchicine)
-
Vehicle control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Low-volume 96-well UV-transparent microplates
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL. Keep on ice and use within one hour.
-
Prepare serial dilutions of the test compound and controls in G-PEM buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a pre-chilled 96-well plate on ice, add the test compound dilutions, controls, or vehicle to the appropriate wells.
-
Add the cold tubulin solution to all wells to initiate the reaction. The final volume should be around 70-100 µL.
-
Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[7]
-
Data Analysis: Plot absorbance vs. time to generate polymerization curves. Calculate the inhibition percentage by comparing the maximum velocity (Vmax) of polymerization in the presence of the test compound to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Secondary Hypothesized Targets
Histone Deacetylase (HDAC) Inhibition
The benzamide scaffold is a known zinc-binding group present in several classes of histone deacetylase (HDAC) inhibitors.[8][9][10] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Their inhibition can reactivate tumor suppressor genes, making them valuable anticancer targets.[2]
Quantitative Data from Analogous Benzamide HDAC Inhibitors
| Compound | Target HDAC | IC₅₀ (nM) | Notes |
| MS-275 (Entinostat) | HDAC1 | 160 | 2'-amino benzamide derivative |
| Compound 16 | HDAC3 | 30 | 2-methylthiobenzamide, >300-fold selective |
| Compound 13 | HDAC3 | 41 | 2-methylamino benzamide |
| AES-350 (51) | HDAC3 | 6.57 | 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide |
| AES-350 (51) | HDAC6 | 5.8 | Class I/IIb Selective |
| (Data sourced from studies on benzamide-based HDAC inhibitors[8][9][10][11]) |
Signaling Pathway: Generalized Enzyme Inhibition
Caption: Generalized pathway for enzyme inhibition by a benzamide derivative.
Experimental Protocol: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
Objective: To quantify the inhibitory activity of this compound against specific HDAC isoforms.
Principle: The assay measures the deacetylation of a fluorogenic acetylated lysine (B10760008) substrate by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to HDAC activity and inversely proportional to inhibition.[2][12][13]
Reagents and Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, 3, 6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl)
-
Developer solution (containing Trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compound and controls dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Ex: 360 nm, Em: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In the microplate, add the assay buffer, followed by the test compound dilutions or controls.
-
Add the diluted recombinant HDAC enzyme to all wells (except "no enzyme" background controls) and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction and develop the signal by adding the Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes, protected from light.[14]
-
Measure fluorescence at Ex/Em wavelengths of ~360/460 nm.
-
Data Analysis: Subtract background fluorescence. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. Inhibiting sEH can raise endogenous EET levels, offering a potential therapeutic strategy for hypertension, inflammation, and pain.[15][16] Amide and urea-based structures are common motifs in potent sEH inhibitors.
Quantitative Data from Analogous Amide-Based sEH Inhibitors
| Compound | Scaffold | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |
| t-TUCB | Adamantyl Urea | 0.4 | - |
| t-AUCB (8) | Adamantyl Urea | 1.3 | - |
| Compound A1 | Piperidine Amide | 2.2 | 0.53 |
| Compound 16 | Benzoic Acid | 4-7 | - |
| (Data sourced from studies on sEH inhibitors[16][17][18]) |
Experimental Protocol: sEH Inhibition Assay (Fluorometric)
Objective: To assess the inhibitory activity of this compound against the sEH enzyme.
Principle: The assay uses a non-fluorescent epoxide substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Hydrolysis of the epoxide by sEH leads to the release of a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.[19][20]
Reagents and Materials:
-
Recombinant human sEH
-
sEH substrate (PHOME)
-
sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound and positive control (e.g., AUDA, t-TUCB) dissolved in DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Ex: 330 nm, Em: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compound and controls in assay buffer.
-
In the microplate, add the diluted sEH enzyme to all wells.
-
Add the test compound dilutions or controls and pre-incubate for 5-15 minutes at room temperature.
-
Initiate the reaction by adding the sEH substrate (PHOME) to all wells.
-
Immediately place the plate in the reader (set to 25°C or 37°C) and begin kinetic measurement of fluorescence at Ex/Em wavelengths of ~330/465 nm every minute for 30 minutes.[20][21]
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Other Potential Therapeutic Targets
The versatile benzamide scaffold is also a known ligand for various G-protein coupled receptors (GPCRs) and has been associated with antimicrobial properties.
Receptor Binding (Dopamine & Serotonin)
Benzamide derivatives can act as ligands for dopamine (B1211576) (particularly D₂) and serotonin (B10506) (5-HT) receptors, making them relevant for neurological and psychiatric disorders.[22][23]
Quantitative Data from Analogous Benzamide Receptor Ligands
| Compound | Target Receptor | Binding Affinity Kᵢ (nM) |
| (S)-28 | 5-HT₃ | 0.19 |
| Benzamide Analog 1 | D₂ | 1.1 |
| Benzamide Analog 9 | D₂ | 42 |
| Sigma-1 Agonist 2 | Sigma-1 | 0.6 |
| (Data sourced from various studies on benzamide receptor ligands[24][25][26][27]) |
Antimicrobial & General Anticancer Activity Screening
The lipophilic nature of the isopropyl and methyl groups on this compound may enhance its ability to penetrate microbial cell membranes or cancer cells, suggesting potential for broad antimicrobial or cytotoxic effects.[4] Initial screening is essential to test these possibilities.
Experimental Protocol: Broth Microdilution Assay (Antimicrobial)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacteria.
Principle: The test compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of bacteria is added, and the plate is incubated. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[28][29]
Reagents and Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compound and positive control (standard antibiotic)
-
Sterile 96-well microtiter plates
Procedure:
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[30]
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it further in broth.
-
Inoculate wells 1-11 with 5-10 µL of the standardized bacterial suspension.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Experimental Protocol: MTT Assay (Anticancer Cell Viability)
Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric method where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan, quantified by absorbance, is proportional to the number of viable cells.[31][32][33]
Reagents and Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compound and vehicle control (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat cells with serial dilutions of the test compound for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals. Shake for 15 minutes.[31]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value from the resulting dose-response curve.
General Experimental Workflow
The following diagram outlines a logical workflow for the initial biological evaluation of a novel compound like this compound.
Caption: A general experimental workflow for biological activity evaluation.
Conclusion
While there is no direct experimental evidence for the biological activity of this compound, analysis of its structural components strongly suggests several potential therapeutic targets. The N-benzylbenzamide core points toward tubulin polymerization inhibition as a primary mechanism for potential anticancer activity. Furthermore, the general benzamide scaffold is associated with the inhibition of key enzymes like HDACs and sEH, as well as modulation of CNS receptors. The experimental protocols and comparative data outlined in this guide provide a robust framework for future research to synthesize and evaluate this novel compound, elucidate its specific biological activities, and determine its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. agilent.com [agilent.com]
- 22. 5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of (125)I-IABN, a novel azabicyclononane benzamide selective for D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ki Summary [bdb99.ucsd.edu]
- 27. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. benchchem.com [benchchem.com]
- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of N-Isopropyl-4-methylbenzamide Analogs
Disclaimer: Direct experimental studies on the biological activity and structure-activity relationship (SAR) of N-Isopropyl-4-methylbenzamide and its immediate analogs are not extensively available in public scientific literature. This guide provides a comprehensive analysis based on the known biological activities and SAR of structurally similar molecules, primarily N-benzylbenzamide and other benzamide (B126) derivatives. The information presented, including potential biological targets, SAR inferences, and signaling pathways, is for research and informational purposes and should be considered hypothetical until direct experimental validation is performed.
Introduction
N-substituted benzamides are a prominent class of compounds in medicinal chemistry, recognized for a diverse range of biological activities.[1] The this compound scaffold, while not extensively studied itself, belongs to this versatile family. By examining the SAR of analogous compounds, we can infer the potential for its derivatives to act on various biological targets. This guide will focus on two of the most well-documented activities of structurally related benzamides: antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibition of tubulin polymerization.
The general structure of these analogs can be divided into three key regions for SAR analysis, a concept well-established for TRPV1 antagonists: the A-region (the substituted phenyl ring of the benzamide), the B-region (the central amide core), and the C-region (the N-alkyl/benzyl group). Understanding how modifications in these regions affect activity in analogous series can guide the design of novel this compound derivatives with desired therapeutic properties.
Inferred Structure-Activity Relationship as TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical target in pain and inflammation research. N-benzylbenzamide analogs have been investigated as TRPV1 antagonists, providing a basis for inferring the SAR of this compound derivatives.
A-Region (Benzoyl Moiety)
Modifications to the phenyl ring of the benzamide have a significant impact on potency. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamides, a 3-fluoro substitution on the phenyl ring was shown to confer high binding affinity and potent antagonism for both rat and human TRPV1.
B-Region (Amide Core)
The central amide or propanamide core is crucial for activity. Stereochemistry in this region can be critical, with the (S)-configuration often demonstrating higher potency and selectivity.
C-Region (N-Alkyl/Benzyl Group)
Substitutions on the N-benzyl group influence hydrophobic interactions within the TRPV1 binding pocket. In a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, analogs with a 4-(trifluoromethyl)benzyl C-region showed potent antagonism. The nature of the N-substituent is a key determinant of activity.
Quantitative Data for N-Benzylbenzamide Analogs as TRPV1 Antagonists
The following table summarizes quantitative data for representative N-benzylbenzamide analogs and related structures from various studies.
| Compound ID | A-Region Modification | B-Region | C-Region (N-substituent) | Target | Assay | Activity (Ki or IC50) | Reference |
| Compound 72 | 2-[4-(methylsulfonylamino)phenyl] | propionamide | N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl) | rTRPV1 | Binding Affinity | Ki = 4.12 nM | [2] |
| rTRPV1 | Functional Antagonism | Ki = 0.58 nM | [2] | ||||
| Compound 73 | 2-[4-(methylsulfonylamino)phenyl] | propionamide | N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl) | rTRPV1 | Binding Affinity | Ki = 1.83 nM | [2] |
| rTRPV1 | Functional Antagonism | Ki = 5.2 nM | [2] | ||||
| AMG 517 | Varied | Varied | Varied | TRPV1 | - | - | [3] |
| CX-3 | Flavonoid | - | - | TRPV1 | Functional Antagonism | Equivalent to BCTC | [4] |
Inferred Structure-Activity Relationship as Tubulin Polymerization Inhibitors
Certain N-benzylbenzamide derivatives act as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer agents.[5][6] These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]
Quantitative Data for N-Benzylbenzamide Analogs as Anticancer Agents
The antiproliferative activity of several N-benzylbenzamide derivatives has been evaluated against various human cancer cell lines.
| Compound ID | R1 (Benzamide substitution) | R2 (N-benzyl substitution) | A549 IC50 (nM) | HCT116 IC50 (nM) | MCF-7 IC50 (nM) | HeLa IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 20a | H | H | 45 ± 3.1 | 52 ± 4.5 | 38 ± 2.9 | 61 ± 5.2 | >40 | [5] |
| 20b | 3-OCH3 | H | 15 ± 1.2 | 12 ± 0.9 | 18 ± 1.5 | 27 ± 2.1 | 2.1 ± 0.1 | [5][6] |
| 20c | 4-OCH3 | H | 35 ± 2.8 | 41 ± 3.3 | 31 ± 2.5 | 49 ± 4.1 | 15.3 ± 1.2 | [5] |
| 13n (MY-1388) | Varied | Varied | 8 - 48 (across 15 cell lines) | - | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are summaries of key experimental protocols used in the evaluation of analogous benzamide derivatives.
Calcium Influx Assay for TRPV1 Antagonist Activity
This assay determines the ability of a compound to inhibit TRPV1 activation by an agonist like capsaicin.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the TRPV1 channel are commonly used.
-
Procedure:
-
Cells are plated in 96-well or 384-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist compound at various concentrations is added to the cells and incubated for a specific period.
-
A TRPV1 agonist (e.g., capsaicin) is then added to stimulate the channel.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
In Vitro Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules and the inhibitory effect of test compounds.[9]
-
Principle: The polymerization of purified tubulin is tracked by an increase in fluorescence of a reporter that binds to polymerized microtubules.[9]
-
Procedure:
-
A tubulin reaction mix is prepared on ice, containing purified tubulin, GTP, glycerol, and a fluorescent reporter.[9]
-
Test compounds at various concentrations, along with positive (e.g., Nocodazole) and vehicle controls, are added to a pre-warmed 96-well plate.[9]
-
The ice-cold tubulin reaction mix is added to each well to initiate polymerization.[9]
-
The plate is immediately placed in a pre-warmed microplate reader, and fluorescence intensity is measured over time at 37°C.
-
The rate and extent of polymerization are analyzed to determine the IC50 value of the inhibitor.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.[10][11]
-
Procedure:
-
Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).[12]
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.[11]
-
The percentage of cell viability is calculated relative to the vehicle control to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Inferred signaling pathway for TRPV1 antagonism by benzamide analogs.
Caption: Signaling pathway of tubulin polymerization inhibition by N-benzylbenzamide analogs.
Experimental Workflows
Caption: General experimental workflow for in vitro screening of benzamide analogs.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. html.rhhz.net [html.rhhz.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
In Silico Modeling of N-Isopropyl-4-methylbenzamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Isopropyl-4-methylbenzamide is a synthetic molecule belonging to the versatile benzamide (B126) class of compounds, which is a known scaffold in a wide array of pharmacologically active agents.[1][2] While direct experimental data on this compound is limited, in silico modeling provides a powerful avenue to predict its potential biological interactions and guide further research. This technical guide synthesizes the current understanding of related benzamide derivatives to build a predictive framework for the in silico analysis of this compound. We present hypothetical interaction models, detail the necessary computational methodologies, and provide a roadmap for its investigation as a potential therapeutic agent.
Introduction to this compound
This compound, with the IUPAC name 4-methyl-N-propan-2-ylbenzamide, is characterized by a 4-methylbenzoyl group linked to an isopropylamine (B41738) moiety via an amide bond.[3] Its structure combines a hydrophobic isopropyl group with a planar aromatic benzamide core, features that are critical for interactions with biological targets.[4] The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[5][6]
Based on the activities of structurally related compounds, several potential mechanisms of action for this compound can be hypothesized. These include enzyme inhibition (such as histone deacetylases or kinases), receptor binding (like dopamine (B1211576) or serotonin (B10506) receptors), and ion channel modulation.[2]
Potential Biological Targets and Signaling Pathways
Based on structural analogy to other studied benzamides, several potential biological targets and signaling pathways can be postulated for this compound.
-
Tubulin Polymerization Inhibition: A significant class of N-benzylbenzamide derivatives function as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis, a mechanism relevant for anticancer activity.[6][7]
-
Enzyme Inhibition:
-
Histone Deacetylases (HDACs): The benzamide moiety is a key feature in some HDAC inhibitors, which are crucial in the epigenetic regulation of gene expression and are targets in cancer therapy.[2][6]
-
Glucokinase Activation: Benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes.[8]
-
Butyrylcholinesterase (BChE) Inhibition: This is another potential mechanism based on the activities of similar compounds.[7]
-
-
Receptor and Ion Channel Modulation:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): A hypothetical in silico study of a similar compound, 4-isopropyl-N-(4-methylbenzyl)benzamide, suggests it could be a promising candidate for targeting the TRPV1 channel, a known target for analgesics.[1]
-
Growth Factor Receptor Pathway X (GFRX): In a hypothetical model, N-substituted benzamides could act as inhibitors of upstream kinases in growth factor signaling pathways, preventing phosphorylation cascades that lead to cellular proliferation.[5]
-
Visualizing Potential Pathways
The following diagrams illustrate some of the hypothesized signaling pathways and a general workflow for in silico analysis.
Quantitative Data from Structurally Related Benzamides
While quantitative data for this compound is not publicly available, the following tables summarize in silico and in vitro data for structurally related benzamide derivatives to provide a comparative context for potential efficacy.
Table 1: Comparative Docking Scores and Binding Affinities of Benzamide Derivatives
| Compound/Analog | Target | Docking Score (kcal/mol) | Binding Affinity (Ki, nM) | Reference Activity |
| 4-isopropyl-N-(4-methylbenzyl)benzamide (Hypothetical) | TRPV1 | -8.2 | ~50 (Predicted) | Capsaicin Antagonist |
| CID 867491 (N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide) | PfDHODH | -4.82 | - | Antimalarial Candidate |
| Compound 15b (a benzamide derivative) | Glucokinase | -11.17 (SP) | - | Glucokinase Activator |
Data for 4-isopropyl-N-(4-methylbenzyl)benzamide is hypothetical and for comparative purposes only.[1]
Table 2: Biological Activity of a Hypothetical N-Substituted Benzamide
| Compound | Target Pathway | IC50 (µM) | Cell Line |
| 4-isopropyl-N-(4-methylbenzyl)benzamide | GFRX Pathway | 0.5 | Cancer Cell Line A |
| Reference Compound | GFRX Pathway | 5.2 | Cancer Cell Line A |
This data is from a hypothetical discovery and characterization of a novel chemical entity and is for illustrative purposes.[5]
In Silico Modeling: Experimental Protocols
The following protocols outline a generalized approach for the in silico modeling of this compound interactions, based on common practices in computational drug discovery.[1][8]
Ligand Preparation
-
2D to 3D Conversion: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energetically minimized using a suitable force field, such as MMFF94, to obtain a low-energy conformation. This can be performed using software like LigPrep in the Schrödinger suite.[1][8]
Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the human TRPV1 structure (PDB ID: 5IRZ) could be used for docking studies.[1]
-
Protein Refinement: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. This ensures the protein is in a chemically correct state for docking.
Molecular Docking
-
Software: Molecular docking is performed using software such as AutoDock, Glide (Schrödinger), or Molegro Virtual Docker.[1][9]
-
Grid Generation: A grid box is defined around the active site of the protein to encompass the binding pocket. The size of the grid should be sufficient to allow the ligand to move freely within the binding site.
-
Docking Simulation: The docking algorithm is executed to generate multiple binding poses of the ligand within the active site of the protein. The poses are then scored based on a scoring function that estimates the binding affinity.
Post-Docking Analysis
-
Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Binding Energy Calculation: The binding free energy can be estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate prediction of binding affinity.[8]
ADMET Prediction
-
Pharmacokinetic Properties: In silico tools like pKCSM can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.[9] This helps in assessing the drug-likeness of the molecule early in the discovery process.
Conclusion and Future Directions
While direct experimental validation is pending, in silico modeling provides a robust framework for investigating the potential therapeutic applications of this compound. The analysis of structurally similar compounds strongly suggests its potential as a modulator of various biological targets, including those relevant to cancer and neurological disorders. The computational protocols outlined in this guide offer a clear roadmap for initiating such an investigation.
Future work should focus on performing the described in silico studies against a panel of the hypothesized targets. The most promising predictions should then be validated through in vitro biological assays to determine the actual activity and mechanism of action of this compound. Further structure-activity relationship (SAR) studies can then be conducted to optimize the potency and pharmacokinetic properties of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methyl-N-(1-methylethyl)benzamide | C11H15NO | CID 576816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-isopropylphenyl)-4-methylbenzamide | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]
An In-depth Technical Guide to the Safety and Handling of N-Isopropyl-4-methylbenzamide
Disclaimer: This document provides guidance on the safe handling of N-Isopropyl-4-methylbenzamide based on available safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found in publicly available databases. Therefore, the recommendations herein are inferred from the safety profiles of related benzamide (B126) derivatives. Researchers should always conduct a thorough risk assessment before beginning any new experimental work.[1]
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
The following table summarizes the key identifiers and computationally predicted physicochemical properties for this compound. These values are calculated based on the compound's chemical structure and should be confirmed through experimental analysis.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 2144-17-4 | [2] |
| Molecular Formula | C₁₁H₁₅NO | [2][3] |
| Molecular Weight | 177.24 g/mol | [2][3] |
| Physical State | Solid (Predicted) | [4] |
| Melting Point | 133 °C | [3] |
| Boiling Point | 313.2 ± 21.0 °C (Predicted) | [3] |
| Density | 0.987 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.95 ± 0.46 (Predicted) | [2][3] |
| Solubility | Predicted to be soluble in organic solvents. | [4] |
Hazard Identification and First Aid
While specific GHS classification for this compound is unavailable, related compounds suggest potential hazards. The following table outlines potential health effects and first aid measures.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory irritation.[1] | Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | May cause skin irritation.[1] | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician if irritation persists.[5] |
| Eye Contact | May cause serious eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5] |
| Ingestion | Harmful if swallowed. | Make victim drink water (two glasses at most). Avoid vomiting. Call a physician immediately.[5] |
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | EN166 or equivalent.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust formation is likely, a particle filter respirator is recommended. |
Safe Handling and Storage Workflow
Proper handling and storage are essential to prevent accidents and maintain the integrity of the chemical.
Spillage and Disposal
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.[1]
-
Spillage: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] Ensure the area is well-ventilated.[1] For large spills, evacuate the area and follow emergency procedures.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[1]
Experimental Protocols
The following diagram illustrates a generalized workflow for the synthesis of N-substituted benzamides.
References
Commercial Availability and Synthetic Guide for N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of N-Isopropyl-4-methylbenzamide (CAS No. 2144-17-4), a substituted benzamide (B126) of interest in chemical and pharmaceutical research. While readily available from several suppliers, detailed experimental data in public literature is sparse. This document consolidates available supplier information and physicochemical properties. Furthermore, it presents detailed, adaptable experimental protocols for its synthesis and purification, derived from established methods for structurally analogous compounds.
Commercial Availability
This compound is available for purchase from various chemical suppliers, typically at a purity of 97% or higher. Researchers can procure this compound through the following vendors:
| Supplier | Purity | Catalog Number | Notes |
| Alfa Aesar (a Thermo Fisher Scientific brand) | 97% | Varies | A well-established supplier of research chemicals. |
| ChemCell Biomedicine Co.,Ltd. | Not specified | Not specified | Listed as a supplier on ChemicalBook. |
| Shanghai SuperLan Chemcial Technique Centre | Not specified | Not specified | Listed as a supplier on ChemicalBook. |
| Guangzhou Jhd Chemical Reagent Co., Ltd. | Not specified | Not specified | Listed as a supplier on ChemicalBook. |
| Energy Chemical | Not specified | Not specified | Listed as a supplier on ChemicalBook. |
Note: Availability and catalog numbers are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.[1][2][3] It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| IUPAC Name | 4-methyl-N-propan-2-ylbenzamide | Guidechem[1] |
| CAS Number | 2144-17-4 | Guidechem[1][2] |
| Molecular Formula | C₁₁H₁₅NO | Guidechem[2] |
| Molecular Weight | 177.24 g/mol | ChemicalBook[4] |
| Melting Point | 133 °C | Guidechem[1] |
| Boiling Point (Predicted) | 313.2 ± 21.0 °C | Guidechem[1] |
| Density (Predicted) | 0.987 ± 0.06 g/cm³ | Guidechem[3] |
| pKa (Predicted) | 14.95 ± 0.46 | Guidechem[2] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C | Guidechem[2] |
| InChIKey | LFFFXNFXLRVMDX-UHFFFAOYSA-N | Guidechem[2] |
Synthesis Protocol
While this compound is commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling or analog synthesis. The most common and efficient method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative. The following two-step protocol is adapted from established procedures for structurally similar compounds and is expected to be effective.
Step 1: Synthesis of 4-methylbenzoyl chloride
Materials:
-
4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methylbenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature with stirring.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 4-methylbenzoyl chloride, typically a pale yellow oil, can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude 4-methylbenzoyl chloride (from Step 1)
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)
Procedure:
-
In a separate flask, dissolve isopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 4-methylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Add the 4-methylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring. An exothermic reaction is expected; maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Purification and Characterization
Workup and Purification
Procedure:
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Analytical Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Purpose | Expected Data |
| HPLC | Purity assessment and quantification | A sharp, well-defined peak with a specific retention time. Purity is determined by the percentage of the main peak area. |
| GC-MS | Purity and identity confirmation | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of the compound. Expected fragments would include the 4-methylbenzoyl cation and the isopropylaminyl cation. |
| NMR Spectroscopy | Structural elucidation | ¹H NMR and ¹³C NMR spectra should be consistent with the structure of this compound, showing characteristic peaks for the aromatic, isopropyl, and amide protons and carbons. |
| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1630 cm⁻¹). |
Visualized Workflows
Synthesis Pathway
Caption: Two-step synthesis of this compound.
Experimental Workflow
Caption: A logical workflow for synthesis and purification.
References
Methodological & Application
Synthesis of N-Isopropyl-4-methylbenzamide from 4-methylbenzoyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-Isopropyl-4-methylbenzamide, a substituted amide of potential interest in medicinal chemistry and materials science. The primary synthetic route detailed herein is the nucleophilic acyl substitution of 4-methylbenzoyl chloride with isopropylamine (B41738). This reaction, a variation of the Schotten-Baumann reaction, is a robust and widely used method for amide bond formation.[1][2][3]
Overview of the Synthetic Pathway
The synthesis of this compound is achieved by the reaction of 4-methylbenzoyl chloride with isopropylamine. A base is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[4] The choice of solvent and base can influence the reaction rate and yield. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, or an aqueous base such as sodium hydroxide (B78521) in a biphasic system.[5][6] Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used for this transformation when employing an organic base.[4][5][6]
Data Presentation
The following tables summarize the key reagents and expected quantitative data for the synthesis of this compound. The data is based on established chemical principles and analogous reactions, as specific experimental data for this compound is not extensively available in public databases.[7][8]
Table 1: Reagents and their Physicochemical Properties
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-methylbenzoyl chloride | C₈H₇ClO | 154.60 | Acylating agent |
| Isopropylamine | C₃H₉N | 59.11 | Nucleophile |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| This compound | C₁₁H₁₅NO | 177.24 | Product |
Table 2: Expected Quantitative Data for the Synthesis
| Parameter | Expected Value | Notes |
| Reaction Time | 2-6 hours | Can be monitored by Thin Layer Chromatography (TLC).[4] |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition is often performed at 0 °C to control the exothermicity. |
| Expected Yield | 85-95% | Yields can vary based on reaction scale and purification method. |
| Purity (post-purification) | >98% | Determined by techniques such as HPLC or NMR spectroscopy.[9] |
| Appearance of Product | White to off-white solid | Based on analogous benzamide (B126) derivatives. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 4-methylbenzoyl chloride.
Materials and Equipment
-
Reagents: 4-methylbenzoyl chloride, isopropylamine, triethylamine (TEA), dichloromethane (DCM, anhydrous), 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, glassware for filtration, Thin Layer Chromatography (TLC) plates and chamber.
Synthetic Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve 4-methylbenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution with vigorous stirring.[4] An exothermic reaction is expected, and a precipitate of triethylammonium (B8662869) chloride may form.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.[10]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC.
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[6][9]
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) where the product is highly soluble at elevated temperatures and sparingly soluble at room temperature.[6][9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[9]
-
-
Silica Gel Column Chromatography: If recrystallization is not effective, purification can be achieved using column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][11]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Amide Coupling Synthesis of N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development due to the prevalence of the amide functional group in biologically active molecules. This document provides detailed protocols for the synthesis of N-Isopropyl-4-methylbenzamide, a substituted benzamide, through common and effective amide coupling reactions. The synthesis involves the coupling of 4-methylbenzoic acid and isopropylamine (B41738).
Two primary methods are detailed: a two-step approach via an acid chloride intermediate and a one-pot synthesis using peptide coupling reagents. These protocols are based on widely published and standard methods for amide synthesis.[1][2][3][4]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound based on analogous reactions. These values can serve as a benchmark for optimizing reaction conditions.[5]
Table 1: Reagents and Typical Reaction Conditions for Acid Chloride Method
| Reagent/Parameter | Step 1: Acid Chloride Formation | Step 2: Amide Formation |
| 4-methylbenzoic acid | 1.0 equivalent | - |
| Thionyl chloride (SOCl₂) | 1.2 - 2.0 equivalents | - |
| Solvent | Toluene or DCM (anhydrous) | DCM (anhydrous) |
| Temperature | Reflux (40-80°C) | 0°C to Room Temperature |
| Reaction Time | 1 - 3 hours | 2 - 6 hours |
| Isopropylamine | - | 1.0 - 1.1 equivalents |
| Base (e.g., Pyridine (B92270), TEA) | Catalytic amount (optional) | 1.0 - 1.2 equivalents |
| Typical Yield | - | > 90% (crude) |
Table 2: Reagents and Typical Reaction Conditions for Direct Coupling Method
| Reagent/Parameter | Value/Condition |
| 4-methylbenzoic acid | 1.0 equivalent |
| Isopropylamine | 1.0 - 1.2 equivalents |
| Coupling Agent (e.g., HATU, EDC/HOBt) | 1.1 - 1.2 equivalents |
| Base (e.g., DIPEA, TEA) | 2.0 - 3.0 equivalents |
| Solvent | DMF, DCM, or THF (anhydrous) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 85 - 95% |
Experimental Protocols
Method 1: Two-Step Synthesis via Acid Chloride Intermediate
This method involves the conversion of 4-methylbenzoic acid to the more reactive 4-methylbenzoyl chloride, followed by reaction with isopropylamine.[2][3][6]
Step 1: Synthesis of 4-methylbenzoyl chloride
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend 4-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or toluene.[2][3]
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring. A catalytic amount of pyridine or DMF (1-2 drops) can be added.[3][6]
-
Heat the reaction mixture to reflux (approximately 40°C for DCM, or higher for toluene) and maintain for 2-3 hours.[2][3] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[2]
-
The resulting crude 4-methylbenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.[2]
Step 2: Synthesis of this compound
-
In a separate flask, dissolve isopropylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in anhydrous DCM.[7]
-
Cool the amine solution to 0°C in an ice bath.[3]
-
Dissolve the crude 4-methylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Slowly add the acid chloride solution dropwise to the cooled amine solution with constant, vigorous stirring.[3][7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH or saturated sodium bicarbonate solution, and finally with brine.[3][8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
The crude this compound can be further purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.[3][7]
Method 2: One-Pot Synthesis Using a Coupling Agent (HATU)
This method utilizes a coupling agent to facilitate the direct formation of the amide bond between 4-methylbenzoic acid and isopropylamine in a single step.[1]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.[1]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[1]
-
Add the coupling agent, for example, HATU (1.1-1.2 equivalents), to the solution and stir for 5-10 minutes to activate the carboxylic acid.[1]
-
Add isopropylamine (1.0-1.1 equivalents) to the reaction mixture.[1]
-
Allow the reaction to stir at room temperature for 4-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM.[1]
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[1]
Mandatory Visualization
Caption: Overall reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the two-step acid chloride method.
Caption: Experimental workflow for the one-pot direct coupling method.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of N-Isopropyl-4-methylbenzamide. The synthesis is based on a well-established two-step method involving the formation of an acid chloride intermediate followed by an amidation reaction. This approach is widely applicable for the synthesis of N-substituted benzamide (B126) derivatives.
Introduction
N-substituted benzamides are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The target molecule, this compound, is synthesized by forming an amide bond between 4-methylbenzoic acid (p-toluic acid) and isopropylamine (B41738). The protocol detailed below employs the conversion of 4-methylbenzoic acid to the more reactive 4-methylbenzoyl chloride, which then readily undergoes nucleophilic acyl substitution with isopropylamine to yield the desired product.
Materials and Methods
The primary starting materials for this synthesis are 4-methylbenzoic acid and isopropylamine. The properties of these materials and other necessary reagents are summarized below.
Table 1: Properties of Starting Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | Solid | 180-182 | 274-275 |
| Isopropylamine | C₃H₉N | 59.11 | Liquid | -95 | 32-34 |
| Thionyl chloride | SOCl₂ | 118.97 | Liquid | -104 | 76 |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | Liquid | -96.7 | 39.6 |
| Triethylamine (B128534) | C₆H₁₅N | 101.19 | Liquid | -114.7 | 89.5 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Solid | 50 (decomposes) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | 884 | - |
Table 2: Expected Quantitative Data for the Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalent | Theoretical Mass/Volume |
| 4-Methylbenzoic Acid | 136.15 | 1.0 | User-defined |
| Thionyl Chloride | 118.97 | 1.5 | Calculated based on 4-methylbenzoic acid |
| Isopropylamine | 59.11 | 1.1 | Calculated based on 4-methylbenzoic acid |
| Triethylamine | 101.19 | 1.2 | Calculated based on 4-methylbenzoic acid |
| This compound | 177.24 | 1.0 | Theoretical Yield |
Experimental Protocol
The synthesis is divided into two main steps: the formation of 4-methylbenzoyl chloride and the subsequent amidation to form this compound.
Step 1: Synthesis of 4-Methylbenzoyl Chloride
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend 4-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.[1]
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours.[1][2] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[1][3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-methylbenzoyl chloride can be used in the next step without further purification.[1][3]
Step 2: Synthesis of this compound
-
In a separate flask, dissolve isopropylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[2] Triethylamine acts as a base to neutralize the HCl formed during the reaction.[1]
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 4-methylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Slowly add the 4-methylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.[1][2]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield pure this compound.[1][2]
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
The reaction of thionyl chloride with carboxylic acids produces HCl and SO₂ gases, which are toxic and corrosive. A gas trap should be used to neutralize these byproducts.
-
Isopropylamine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: To determine the purity of the solid product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O and N-H stretches).
-
Mass Spectrometry: To determine the molecular weight of the compound.
References
Application Note: Characterization of N-Isopropyl-4-methylbenzamide using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of N-Isopropyl-4-methylbenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral analysis for both ¹H and ¹³C NMR are presented. The expected chemical shifts, multiplicities, and coupling constants are summarized based on established chemical principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural elucidation and purity assessment of N-substituted benzamide (B126) derivatives.
Introduction
This compound is a small molecule belonging to the N-substituted benzamide class of compounds. The benzamide scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate structural characterization is a critical step in the drug discovery and development process. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note outlines the standardized procedures for the NMR analysis of this compound.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [2] |
| Monoisotopic Mass | 177.115364102 Da | [2] |
| pKa | 14.95 ± 0.46 (Predicted) | [1] |
NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The data is based on computational predictions and analysis of similar structures. It is recommended to acquire experimental data for confirmation.
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet (d) | 2H | Ar-H (ortho to C=O) |
| ~7.20 | Doublet (d) | 2H | Ar-H (ortho to -CH₃) |
| ~6.10 | Broad Singlet (br s) | 1H | N-H |
| ~4.25 | Septet (sept) | 1H | -CH(CH₃)₂ |
| ~2.38 | Singlet (s) | 3H | Ar-CH₃ |
| ~1.25 | Doublet (d) | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O |
| ~141.0 | Ar-C (para to C=O) |
| ~132.0 | Ar-C (ipso to C=O) |
| ~129.0 | Ar-CH (ortho to -CH₃) |
| ~126.8 | Ar-CH (ortho to C=O) |
| ~41.8 | -CH(CH₃)₂ |
| ~22.7 | -CH(CH₃)₂ |
| ~21.4 | Ar-CH₃ |
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the tube.
-
For quantitative NMR (qNMR), a precise amount of an internal standard can be added.
4.2. ¹H NMR Data Acquisition
-
Instrumentation: A 400 or 500 MHz NMR spectrometer is recommended.[3]
-
Solvent: Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds (for quantitative measurements, a longer delay of 5 times the longest T1 is recommended).
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
Integrate the signals.
-
4.3. ¹³C NMR Data Acquisition
-
Instrumentation: A 400 or 500 MHz NMR spectrometer equipped with a broadband probe.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural assignment of NMR signals.
References
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-4-methylbenzamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. As with any synthesized compound, unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, including experimental protocols and data interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift correlations.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to C=O) | ~ 7.65 | Doublet | ~ 8.0 | 2H |
| Ar-H (meta to C=O) | ~ 7.20 | Doublet | ~ 8.0 | 2H |
| NH | ~ 6.1 - 6.5 | Broad Singlet | - | 1H |
| CH (isopropyl) | ~ 4.25 | Septet | ~ 6.6 | 1H |
| Ar-CH₃ | ~ 2.40 | Singlet | - | 3H |
| CH₃ (isopropyl) | ~ 1.25 | Doublet | ~ 6.6 | 6H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~ 167 |
| Ar-C (ipso, attached to C=O) | ~ 132 |
| Ar-C (para, attached to CH₃) | ~ 142 |
| Ar-CH (meta to C=O) | ~ 129 |
| Ar-CH (ortho to C=O) | ~ 127 |
| CH (isopropyl) | ~ 42 |
| Ar-CH₃ | ~ 21 |
| CH₃ (isopropyl) | ~ 23 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A detailed and careful sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Protocol:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small, clean vial.
-
Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
-
Insertion: Carefully insert the NMR tube into the spinner turbine, ensuring the correct depth, and place it in the NMR spectrometer.
NMR Data Acquisition
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Analysis and Interpretation
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and the triplet at 77.16 ppm for ¹³C NMR are commonly used as internal references.
The predicted spectra would show distinct signals corresponding to the different chemical environments of the protons and carbons in the molecule. The integration of the ¹H NMR signals should correspond to the number of protons in each environment. The multiplicities of the signals (singlet, doublet, triplet, etc.) provide information about the number of neighboring protons, following the n+1 rule.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for the 1H and 13C NMR analysis of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-Isopropyl-4-methylbenzamide using mass spectrometry. The methodologies outlined are essential for researchers engaged in the characterization, quality control, and pharmacokinetic studies of this compound.
Compound Information
This compound is a chemical compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C11H15NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1] |
| Monoisotopic Mass | 177.115364102 Da | [1] |
| IUPAC Name | 4-methyl-N-propan-2-ylbenzamide | [1] |
| CAS Number | 2144-17-4 | [1][2] |
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for analysis.
Expected Mass Spectral Data
The following table summarizes the key mass-to-charge ratios (m/z) expected in the electron ionization mass spectrum of this compound.
| Parameter | Expected m/z Value | Description | Reference |
| Molecular Ion [M]•+ | 177.1 | The parent molecular ion. | [1] |
| Base Peak | 119 | The most abundant fragment ion. | [1] |
| Major Fragment | 91 | A significant fragment ion. | [1] |
| Other Fragment | 65 | Another notable fragment ion. | [1] |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.
-
Standard Solution Preparation :
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Biological Matrix Preparation (for pharmacokinetic studies) :
-
For analysis in biological matrices like plasma or tissue homogenates, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interfering substances.
-
A generic protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be further processed or directly injected.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methods used for structurally similar benzamides and is suitable for the analysis of this compound.[3]
| GC Parameter | Setting |
| Instrumentation | Standard GC-MS system |
| GC Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes. |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Analyzer | Quadrupole |
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation of this compound.
References
Application Note: Infrared (IR) Spectroscopy of N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the infrared (IR) spectroscopic analysis of N-Isopropyl-4-methylbenzamide. While specific experimental data for this compound is not widely available in public databases, this application note extrapolates its expected spectral characteristics based on established chemical principles and data from structurally analogous compounds.[1][2][3] It also includes a generalized experimental protocol for obtaining the IR spectrum and interpreting its key features.
Introduction
This compound is a secondary amide, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom that is also attached to one hydrogen atom and one organic substituent. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, as it provides valuable information about the presence of specific functional groups and the overall molecular structure. The IR spectrum of an amide is distinguished by characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H and C=O bonds.[4][5][6][7][8]
Expected Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are based on typical values for secondary amides and substituted benzamides.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | Secondary Amide (N-H) | 3370 - 3170[1][8] | Medium, somewhat broad | The position is sensitive to hydrogen bonding. A single peak is expected for a secondary amide.[4][5] |
| Aromatic C-H Stretch | Aryl (C-H) | 3100 - 3000 | Weak to Medium | Multiple weak bands may be observed in this region. |
| Aliphatic C-H Stretch | Isopropyl & Methyl (C-H) | 2975 - 2850 | Medium to Strong | Asymmetric and symmetric stretching vibrations of the methyl and isopropyl groups. |
| Amide I (C=O Stretch) | Carbonyl (C=O) | 1680 - 1630[1][6][8] | Strong | This is a very characteristic and intense band for amides. Its frequency is lowered due to resonance.[5] |
| Amide II (N-H Bend) | Secondary Amide (N-H) | 1570 - 1515[5][8] | Strong | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. |
| Aromatic C=C Stretch | Benzene (B151609) Ring | 1600 - 1450 | Medium to Weak | Multiple bands are typically observed in this region, indicative of the aromatic ring. |
| C-H Bend | Isopropyl Group | ~1385 and ~1370 | Medium | Characteristic bending vibrations for the isopropyl group (gem-dimethyl). |
| C-N Stretch | Amide (C-N) | 1350 - 1200 | Medium | |
| Aromatic C-H Bend (Out-of-Plane) | p-disubstituted Benzene | 850 - 800 | Strong | The position is indicative of the substitution pattern on the benzene ring. |
Experimental Protocol: FTIR Spectroscopy of this compound
This protocol outlines a standard procedure for acquiring the Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound using the KBr pellet method.
Materials:
-
This compound (solid)
-
Potassium bromide (KBr), spectroscopy grade, desiccated
-
Mortar and pestle (agate or mullite)
-
Pellet press with die
-
FTIR spectrometer
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation (KBr Pellet):
-
Gently grind approximately 1-2 mg of this compound into a fine powder using a clean, dry agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The mixture should appear homogeneous.
-
Transfer the powder mixture to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan to obtain a reference spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample in the sample holder of the spectrometer.
-
Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.[9]
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the acquired spectrum using the spectrometer software (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the expected vibrational modes of the functional groups present in this compound as detailed in the data table above.
-
Visualizations
Caption: Experimental workflow for FTIR analysis of a solid sample.
Caption: Logical flow for IR spectral interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 7. IR Spectrum: Amides [quimicaorganica.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) method for N-Isopropyl-4-methylbenzamide
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of N-Isopropyl-4-methylbenzamide, a key intermediate in various chemical syntheses. This application note provides a comprehensive protocol for the determination of purity and concentration of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Application Note: HPLC Analysis of this compound
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and materials science. Accurate and reliable analytical methods are crucial for its characterization, quality control, and stability testing. This document outlines a robust HPLC method for the analysis of this compound, leveraging a reversed-phase C18 column and UV detection. The described protocol is designed for high-throughput analysis, ensuring both accuracy and efficiency.
Experimental
A standard HPLC system equipped with a UV detector is employed for this method. The chromatographic separation is achieved on a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1] The mobile phase consists of an isocratic mixture of acetonitrile (B52724) and 10mM sodium acetate (B1210297) buffer (pH 5) in a 50:50 (v/v) ratio.[1]
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 10mM Sodium Acetate (pH 5) (50:50, v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30 °C[1] |
Sample Preparation
A stock solution of this compound is prepared by dissolving the compound in the mobile phase to a concentration of 1 mg/mL.[1] Working standards are then prepared by diluting the stock solution to the desired concentrations (e.g., 10-100 µg/mL) using the mobile phase.[1]
Expected Results
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time is a key parameter for identification, while the peak area is used for quantification.
| Parameter | Expected Value |
| Retention Time | Approximately 7-10 min |
| Purity | >95% |
| Linearity (r²) | >0.999 |
Protocols
1. Preparation of Mobile Phase (1 L)
-
10mM Sodium Acetate Buffer (pH 5): Dissolve 0.82 g of anhydrous sodium acetate in 1 L of HPLC-grade water. Adjust the pH to 5.0 using acetic acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the prepared 10mM sodium acetate buffer (pH 5).[1] Degas the mixture before use.
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.[1]
3. Sample Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution into the HPLC system.[1]
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
References
Application Notes and Protocols for the Purification of N-Isopropyl-4-methylbenzamide by Recrystallization
Introduction
N-Isopropyl-4-methylbenzamide is a chemical compound with potential applications in various research and development sectors.[1][2][3] For its effective use, particularly in biological and pharmaceutical studies, a high degree of purity is essential. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including aromatic amides.[4][5] This method relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures.[6] The impure compound is dissolved in a hot solvent and, upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[7] These application notes provide a detailed protocol for the purification of this compound via recrystallization.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for selecting an appropriate recrystallization solvent and for the characterization of the purified product.
| Property | Value | Reference |
| CAS Number | 2144-17-4 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1][2] |
| Melting Point | 133 °C | [2] |
| Appearance | Solid (Predicted) | [8] |
| pKa | 14.95 ± 0.46 (Predicted) | [1][2] |
Solubility Profile
The selection of an appropriate solvent is the most critical step in the recrystallization process.[6] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or lower temperatures. Based on the chemical structure and literature on similar compounds, a qualitative solubility profile is provided below. It is predicted to have low solubility in water and be soluble in various organic solvents.[9][10]
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Low | Low | Poor (as a single solvent) |
| Ethanol | Sparingly Soluble | Highly Soluble | Good |
| Methanol | Sparingly Soluble | Highly Soluble | Good |
| Acetone | Soluble | Highly Soluble | Moderate (may require a co-solvent) |
| Ethyl Acetate | Soluble | Highly Soluble | Moderate (may require a co-solvent) |
| Hexanes/Petroleum Ether | Low | Sparingly Soluble | Good (as a co-solvent with a more polar solvent) |
| Ethanol/Water Mixture | Sparingly Soluble | Highly Soluble | Excellent |
| Ethyl Acetate/Hexanes Mixture | Sparingly Soluble | Highly Soluble | Excellent |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the procedure for purifying this compound using a single solvent, such as ethanol.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol is a commonly recommended solvent for the recrystallization of N-substituted benzamides.[4][11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add more solvent in small portions until the solid completely dissolves.[4] Avoid adding an excess of solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.[12]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals on a watch glass or in a desiccator to remove any remaining solvent.
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound via recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| "Oiling Out" (Product separates as a liquid) | The melting point of the solid is lower than the boiling point of the solvent. The solution is cooled too rapidly. High concentration of impurities. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Change to a lower-boiling point solvent or use a solvent mixture. | [13] |
| No Crystal Formation | The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If too much solvent was used, evaporate some of the solvent and allow the solution to cool again. | [13] |
| Low Recovery Yield | Too much solvent was used during dissolution. The crystals were washed with too much cold solvent. The compound is significantly soluble in the solvent at low temperatures. | Use the minimum amount of hot solvent for dissolution. Wash the crystals with a minimal amount of ice-cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. | [12] |
Recrystallization is a robust and efficient method for the purification of this compound. The selection of an appropriate solvent system is paramount to achieving high purity and yield. The provided protocol and troubleshooting guide offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully purify this compound for their specific applications. For highly impure samples, preliminary purification by column chromatography may be considered.[11]
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Methyl-N-(1-methylethyl)benzamide | C11H15NO | CID 576816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of N-Isopropyl-4-methylbenzamide via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-4-methylbenzamide is a chemical compound with potential applications in various fields of research and development. As with any synthetically prepared compound, achieving a high degree of purity is crucial for its subsequent use in biological assays, structural studies, and as a precursor in multi-step syntheses. Column chromatography is a widely employed and effective technique for the purification of organic compounds, separating them based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their polarity. In this protocol, silica gel, a polar stationary phase, is used. A non-polar mobile phase, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), is passed through the column. Non-polar impurities will have a weaker interaction with the silica gel and will elute from the column first. The target compound, this compound, being more polar, will have a stronger interaction with the silica gel and will elute later. Highly polar impurities will be retained on the column for the longest duration. By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with different polarities can be optimized.[2]
Data Summary
The following table summarizes typical quantitative data that can be expected from the purification of a crude sample of this compound using the described column chromatography protocol. The initial purity of the crude product is assumed to be approximately 85%.
| Parameter | Value | Notes |
| Starting Material | ||
| Crude Mass | 5.0 g | Amount of the crude reaction mixture to be purified. |
| Initial Purity (by HPLC) | ~85% | Purity of the crude product before purification. |
| Chromatography Conditions | ||
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Starting with a low polarity and gradually increasing. |
| Elution Volume | ~500 mL | Varies depending on column size and separation. |
| Purified Product | ||
| Final Mass | 4.1 g | Mass of the purified this compound. |
| Yield | 82% | Calculated based on the initial and final mass of the target compound. |
| Final Purity (by HPLC) | >99% | Purity of the final product as determined by HPLC analysis. |
Experimental Protocol
This section details the step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Separatory funnel or reservoir for mobile phase
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
Mobile Phase Optimization using Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for this compound, which generally provides the best separation in column chromatography.[3]
-
Prepare a dilute solution of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the solution onto the baseline of a TLC plate using a capillary tube.
-
Prepare a series of test eluents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Develop the TLC plates in a chamber containing the test eluents.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the spot corresponding to the product in each eluent: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Select the eluent composition that gives an Rf value between 0.2 and 0.4 for the target compound. This will be the starting mobile phase for the column chromatography.
Column Chromatography Procedure
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, creating a uniform packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry loading method.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to the column.
-
Begin eluting the mobile phase through the column, collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 9:1, then 8:2 hexane:ethyl acetate). This gradient elution will help to first elute non-polar impurities and then the target compound.[2]
-
-
Monitoring the Separation:
-
Monitor the composition of the collected fractions by TLC.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the optimized mobile phase.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure this compound.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the mass of the purified product and calculate the yield.
-
Purity Assessment
The purity of the final product should be assessed using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water.
-
Detection: UV at 254 nm.
-
Purity Calculation: The purity is determined by the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the product.[3] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Improperly packed column. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the hexane:ethyl acetate ratio accordingly. |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid or triethylamine (B128534) to the mobile phase. |
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps for mobile phase optimization, column preparation, and fraction analysis, researchers can achieve high purity of the target compound, which is essential for reliable downstream applications in drug discovery and chemical research. The provided data and troubleshooting guide offer practical insights to ensure a successful purification process.
References
Application Note: Determining the Solubility of N-Isopropyl-4-methylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Solubility Profile
Based on its chemical structure, featuring a polar amide group and nonpolar aromatic and isopropyl moieties, N-Isopropyl-4-methylbenzamide is predicted to have low solubility in water but good solubility in a range of common organic solvents.[2] The polarity of the solvent is a key determinant of solubility, following the "like dissolves like" principle.
Data Presentation: Predicted and Illustrative Solubility
Since quantitative experimental data for this compound is not available, the following table provides a qualitative prediction of its solubility. For illustrative purposes, quantitative solubility data for the parent compound, benzamide (B126), is also included to provide context for the expected range of values.[4][5]
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Illustrative Solubility of Benzamide (g/100mL at 25°C) | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol (B145695) | Soluble | Methanol: ~21.5, Ethanol: ~16.7 | The amide group can form hydrogen bonds with the hydroxyl group of the solvent, facilitating dissolution.[1] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane | Soluble to Highly Soluble | Acetone: ~17.0 | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar amide group.[1][2] |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Toluene: ~0.3 | The nonpolar character of the aromatic ring and isopropyl group favors interaction, but the polar amide group limits overall solubility.[1] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[3][6]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid, pure form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, dichloromethane, toluene)
-
Glass vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Record the initial mass of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.[7][8]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its development in various scientific applications. While predicted to be soluble in common polar organic solvents, precise quantitative data should be obtained experimentally. The detailed shake-flask protocol provided in this application note offers a standardized and reliable method for determining the solubility profile of this and other similar compounds, enabling informed decisions in formulation and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. who.int [who.int]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Application Note: A Framework for In Vitro Assay Development and Profiling of N-Isopropyl-4-methylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Isopropyl-4-methylbenzamide is a novel synthetic compound belonging to the N-substituted benzamide (B126) class. The benzamide scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] While no specific biological activity has been empirically reported for this compound, analysis of structurally related molecules suggests significant potential for therapeutic applications, particularly in oncology and microbiology.[1][3] Analogs, such as N-benzylbenzamide derivatives, have shown promise as anticancer agents by inhibiting tubulin polymerization.[4][5][6] Other potential mechanisms include enzyme inhibition and antimicrobial effects.[1][4][7]
This document provides a detailed framework and protocols for the initial in vitro characterization of this compound, focusing on its hypothesized anticancer and antimicrobial activities.
Part 1: General Workflow for Compound Characterization
A logical progression of experiments is crucial for characterizing a novel compound. The workflow begins with primary screening to identify biological activity, followed by secondary assays to determine potency and selectivity, and finally, cell-based assays to understand the mechanism of action in a more complex biological system.
Part 2: Anticancer Activity Profiling
Based on the activity of structural analogs, a primary hypothesis is that this compound may function as an anticancer agent by disrupting microtubule dynamics.[6][8]
Hypothesized Signaling Pathway: Tubulin Polymerization Inhibition
Many N-benzylbenzamide derivatives function by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[6] This disruption of the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and ultimately leads to apoptosis.
Experimental Protocols
Protocol 2.1: MTT Assay for Cell Viability and IC50 Determination
-
Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine its half-maximal inhibitory concentration (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[2]
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2.2: In Vitro Tubulin Polymerization Assay
-
Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.
-
Principle: The assembly of tubulin into microtubules can be monitored by the increase in light scattering or fluorescence of a reporter dye. An inhibitor will prevent this increase.
-
Methodology:
-
Reagent Preparation: Use a commercial tubulin polymerization assay kit (e.g., fluorescence-based). Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., Nocodazole) and a negative vehicle control (DMSO).
-
Initiation: Add the tubulin solution to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
Analysis: Plot fluorescence intensity versus time. Compare the polymerization rate and the final extent of polymerization in the presence of the compound to the controls.
-
Data Presentation: Hypothetical Anticancer Activity
Table 1: Cytotoxicity of this compound against various cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 5.2 ± 0.4 |
| A549 | Lung Cancer | 8.9 ± 0.7 |
| K562 | Leukemia | 3.1 ± 0.3 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Effect of this compound on Tubulin Polymerization.
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
|---|---|---|
| This compound | 1 | 18 ± 2.1 |
| This compound | 5 | 45 ± 3.5 |
| This compound | 10 | 82 ± 4.0 |
| Nocodazole (Control) | 10 | 95 ± 2.5 |
Part 3: Antimicrobial Activity Profiling
The benzamide scaffold is also present in various antimicrobial agents.[1][10] The lipophilic nature of the isopropyl and methyl groups on this compound may enhance its ability to penetrate microbial cell membranes.[1]
Experimental Protocols
Protocol 3.1: Broth Microdilution Assay for MIC Determination
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB) from an overnight culture.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, ranging from (e.g.) 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
-
Data Presentation: Hypothetical Antimicrobial Activity
Table 3: Minimum Inhibitory Concentration (MIC) of this compound.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Conclusion: This application note provides a strategic framework for the initial in vitro evaluation of this compound. The proposed protocols for assessing cytotoxicity, tubulin polymerization, and antimicrobial activity offer a robust starting point for elucidating the compound's biological function and therapeutic potential. The presented data tables and diagrams serve as templates for organizing and interpreting experimental findings. Further investigation into its precise molecular targets and mechanism of action will be crucial for its potential development as a therapeutic agent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Isopropyl-4-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of N-Isopropyl-4-methylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and efficient synthetic route is a two-step process. The first step involves the conversion of 4-isopropylbenzoic acid to its more reactive acyl chloride derivative, 4-isopropylbenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The second step is the acylation of 4-methylbenzylamine (B130917) with the synthesized 4-isopropylbenzoyl chloride.[1][2]
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters for maximizing yield include the purity of the starting materials, rigorous exclusion of moisture during the formation and reaction of the acyl chloride, precise temperature control, and the selection of an appropriate base and solvent system for the amidation step.[1]
Q3: How can the final product be effectively purified?
A3: The most common purification methods are recrystallization and column chromatography.[1][3] For recrystallization, suitable solvents include ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes.[1] If impurities are difficult to remove by recrystallization, silica (B1680970) gel column chromatography is a reliable alternative.[2][3]
Q4: What are the major side products that can form during this synthesis?
A4: In the initial step, incomplete conversion can result in residual 4-isopropylbenzoic acid.[1] During the amidation step, the primary side product is the hydrolysis of 4-isopropylbenzoyl chloride back to the carboxylic acid if moisture is present.[1] Another potential side product is the salt formed between the generated HCl and the starting amine, which can reduce the amount of amine available for the reaction.[1]
Q5: Is it possible to synthesize the amide directly from the carboxylic acid and amine without forming the acyl chloride?
A5: While direct condensation of a carboxylic acid and an amine is possible, it is generally challenging due to the competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt.[4] Overcoming the high activation energy for this direct coupling requires forcing conditions, such as high temperatures, which may not be suitable for all substrates.[4] The use of coupling agents or catalysts can facilitate this direct amidation under milder conditions.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of 4-isopropylbenzoyl chloride (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (4-isopropylbenzoic acid) remains after the reaction. | 1. Insufficient amount of chlorinating agent (e.g., thionyl chloride).[1]2. Reaction time is too short or the temperature is too low.[1]3. Presence of moisture, which hydrolyzes the product back to the acid.[1] | 1. Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent.[1]2. Increase the reaction time or gently heat the reaction mixture (e.g., reflux).[1]3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| The product is a dark, oily residue instead of a clear liquid. | Decomposition of the acyl chloride at high temperatures.[1] | Avoid excessive heating during the reaction and distillation. Use vacuum distillation to purify the acyl chloride at a lower temperature.[1] |
Problem 2: Low Yield of this compound (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 4-methylbenzylamine hydrochloride salt precipitates. | The generated HCl is reacting with the starting amine.[1] | 1. Use two equivalents of 4-methylbenzylamine; one to react and one to act as a base.[1]2. Use an alternative non-nucleophilic base, such as triethylamine (B128534) or pyridine, in a slight excess.[2][7]3. Perform the reaction under biphasic Schotten-Baumann conditions with an aqueous base (e.g., NaOH solution).[1][8] |
| Presence of 4-isopropylbenzoic acid in the final product. | Hydrolysis of 4-isopropylbenzoyl chloride due to moisture.[1] | Ensure all reactants, solvents, and glassware are dry. Perform the reaction under an inert atmosphere.[1] |
| The reaction is sluggish or incomplete. | Steric hindrance from the isopropyl group may slow down the reaction.[1] | 1. Increase the reaction time.[1]2. Gently heat the reaction mixture if using an organic solvent system.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-isopropylbenzoyl chloride
Materials:
-
4-isopropylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 4-isopropylbenzoic acid.[1]
-
Add anhydrous toluene (B28343) to dissolve the acid.[1]
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[1]
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.[1]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours.[1] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Remove the excess thionyl chloride and toluene under reduced pressure.[1] The resulting crude 4-isopropylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[1]
Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)
Materials:
-
4-isopropylbenzoyl chloride
-
4-methylbenzylamine
-
Dichloromethane (B109758) (DCM) or diethyl ether
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution[1]
Procedure:
-
Dissolve 4-methylbenzylamine in dichloromethane in a flask.[1]
-
In a separate funnel, prepare a solution of 4-isopropylbenzoyl chloride in dichloromethane.[1]
-
Cool the amine solution in an ice bath.[1]
-
Simultaneously, add the 4-isopropylbenzoyl chloride solution and the 10% aqueous NaOH solution dropwise to the stirred amine solution. Maintain the temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.[1]
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).[1]
Data Presentation
Table 1: Summary of Reactants and Conditions for Synthesis
| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | Typical Equivalents (Reactant 2) | Temperature |
| 1 | 4-isopropylbenzoic acid | Thionyl chloride | DMF (catalytic) | Toluene | 1.2 - 1.5 | Reflux |
| 2 | 4-isopropylbenzoyl chloride | 4-methylbenzylamine | NaOH (aq) or Triethylamine | Dichloromethane | 1.0 - 1.1 | 0 °C to RT |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Isopropyl-4-methylbenzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-Isopropyl-4-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound and what are the common side products?
The most common and efficient method is a two-step synthesis.[1][2] The first step is the conversion of 4-methylbenzoic acid to its more reactive acyl chloride, 4-methylbenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).[1] The second step is the nucleophilic acyl substitution reaction between 4-methylbenzoyl chloride and isopropylamine (B41738) to form the desired this compound.[3][4]
Common Side Products Include:
-
4-methylbenzoic acid: This can be present due to incomplete conversion of the starting material in step one or hydrolysis of the 4-methylbenzoyl chloride intermediate if moisture is present.[5]
-
Isopropylammonium chloride: The amidation reaction produces hydrogen chloride (HCl) as a byproduct. This acid immediately reacts with the basic isopropylamine to form a salt, rendering the amine unavailable to react with the acyl chloride.[3][6][7]
-
4,4'-dimethylbenzoic anhydride: This can form from the reaction of 4-methylbenzoyl chloride with unreacted 4-methylbenzoic acid, especially if the acid chloride formation step is heated for an extended period.
Q2: Why is the yield of my this compound synthesis unexpectedly low?
Low yields are typically traced back to two main issues:
-
Presence of Moisture: 4-methylbenzoyl chloride is highly reactive and will readily hydrolyze back to 4-methylbenzoic acid in the presence of water. It is critical to use anhydrous solvents and dry glassware and to perform the reaction under an inert atmosphere.[5]
-
Amine Salt Formation: For every mole of amide produced, one mole of HCl is generated. This HCl reacts with your expensive and limiting isopropylamine, effectively taking it out of the reaction. To counteract this, you must either use at least two equivalents of isopropylamine (one to react and one to act as a base) or add a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl.[4][5]
Q3: What is the white precipitate that often forms during the amidation reaction?
The white precipitate is almost certainly the isopropylammonium chloride salt.[6][7] It is formed when the hydrogen chloride (HCl) byproduct reacts with the isopropylamine in the reaction mixture. This precipitate can be removed during the aqueous workup.
Q4: How can I purify the final this compound product?
The most common purification techniques are recrystallization and column chromatography.[8]
-
Recrystallization: This is an effective method if the impurities have significantly different solubility profiles from the desired product. Common solvent systems include ethanol/water or hexane/ethyl acetate (B1210297).[8][9]
-
Silica (B1680970) Gel Column Chromatography: This method is used for removing impurities that are difficult to separate by recrystallization. A typical eluent system would be a gradient of ethyl acetate in hexanes.[1][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Final product is contaminated with 4-methylbenzoic acid. | 1. Incomplete conversion of 4-methylbenzoic acid to the acyl chloride. 2. Hydrolysis of 4-methylbenzoyl chloride due to moisture. | 1. Ensure sufficient chlorinating agent (e.g., 1.5 eq of SOCl₂) is used and allow adequate reaction time (monitor by cessation of gas evolution).[1] 2. Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert (N₂ or Ar) atmosphere.[5] 3. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[1] |
| Low yield of the desired amide. | 1. Loss of isopropylamine due to salt formation with HCl byproduct. 2. The reaction is sluggish or incomplete. | 1. Use at least two equivalents of isopropylamine or add 1.2 equivalents of a non-nucleophilic base like triethylamine.[1][11] 2. Increase the reaction time. Gently heating the reaction mixture may also be beneficial.[5] |
| Reaction progress is slow. | Steric hindrance from the isopropyl group can slow the reaction rate compared to less hindered amines. | 1. Increase the reaction time to 4-6 hours or monitor by TLC until completion.[1] 2. Ensure efficient stirring to maximize contact between reactants. |
Experimental Protocols
Step 1: Synthesis of 4-methylbenzoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring. A gas trap is necessary to neutralize the HCl and SO₂ byproducts.[1]
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until gas evolution ceases.[1]
-
After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-methylbenzoyl chloride can be used directly in the next step.[1]
Step 2: Synthesis of this compound
-
In a separate flask, dissolve isopropylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the amine solution in an ice bath to 0°C.[1]
-
Dissolve the crude 4-methylbenzoyl chloride (1.05 eq.) from Step 1 in anhydrous DCM.
-
Slowly add the 4-methylbenzoyl chloride solution to the cooled, stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.[8][9]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Reactions of Acyl halide [simply.science]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: N-Isopropyl-4-methylbenzamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Isopropyl-4-methylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my this compound product during silica (B1680970) gel column chromatography. What are the potential causes and how can I improve my yield?
Answer:
Low recovery from column chromatography can stem from several factors. A primary concern is the potential for the amide to degrade on the acidic silica gel.[1] Additionally, improper solvent selection can lead to the product not eluting effectively from the column.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation on Silica Gel | Amides can be sensitive to the acidic nature of silica gel.[1] To mitigate this, consider deactivating the silica gel by adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase.[1] Alternatively, using a different stationary phase like alumina (B75360) can be beneficial.[1] |
| Irreversible Adsorption | The compound may be too polar for the selected solvent system and could be irreversibly binding to the silica gel. |
| Product Streaking/Tailing | If the product streaks or tails during elution, it can lead to broad fractions and difficulty in isolating the pure compound, resulting in lower yields of pure fractions. This can be caused by compound insolubility in the mobile phase or interactions with the silica gel.[1] |
To diagnose potential degradation, you can perform a simple stability test: spot your crude material on a TLC plate, let it sit for about an hour, and then elute it to see if any new spots appear, which would indicate degradation.[1]
Problem 2: Poor Separation of Product from Impurities
Question: I am unable to achieve good separation between my this compound and an impurity during column chromatography. The spots are too close on the TLC plate.
Answer:
Achieving good separation is critical for obtaining a pure product. The key to this is optimizing the mobile phase and the column setup.
Troubleshooting Poor Separation:
| Issue | Recommendation |
| Inadequate Solvent System | The polarity of your mobile phase may not be optimal. A good starting point for N-substituted benzamides is a mixture of hexane (B92381) and ethyl acetate.[1] Systematically test different solvent ratios using Thin Layer Chromatography (TLC) to find a system that provides a good resolution between your product and the impurity. Aim for an Rf value of 0.2-0.4 for your product for the best separation on a column.[1][2] |
| Column Overloading | Loading too much crude material onto the column can lead to broad bands and poor separation. A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w).[1][2] For difficult separations, this ratio may need to be increased. |
| Improper Column Packing | A poorly packed column can have channels, which leads to inefficient separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[1][2] |
Problem 3: Product "Oiling Out" During Recrystallization
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common issue in recrystallization that occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[3]
Solutions for "Oiling Out":
| Strategy | Description |
| Re-dissolve and Add More Solvent | Heat the solution to re-dissolve the oil, then add more hot solvent to ensure the compound is fully dissolved at the boiling point of the solvent. Allow it to cool more slowly.[3] |
| Change the Solvent System | The solubility properties of your compound in the chosen solvent may be promoting oiling out. Experiment with different solvents or solvent mixtures. For benzamides, ethanol/water or toluene (B28343) could be effective systems.[1] |
| Induce Crystallization at a Lower Temperature | Once the solution is cooled to room temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to initiate crystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound synthesis?
A1: Common impurities typically include unreacted starting materials such as 4-methylbenzoic acid and isopropylamine, as well as byproducts from the coupling reaction.[1] If a coupling reagent like a carbodiimide (B86325) was used, N-acylurea byproducts might also be present.[4]
Q2: Is recrystallization a better purification method than column chromatography for this compound?
A2: The choice of purification method depends on the impurity profile. Recrystallization is often more straightforward and scalable for removing small amounts of impurities with significantly different polarities.[5] Column chromatography is preferred for complex mixtures or when a very high degree of purity is required.[5]
Q3: My crude product is an oil, but I expect a solid. How should I proceed with purification?
A3: An oily crude product can be due to residual solvent or impurities. First, try removing any volatile components under a high vacuum.[1] If it remains an oil, column chromatography is a suitable purification method. You can dissolve the oil in a minimal amount of a solvent like dichloromethane (B109758) before loading it onto the column.[1]
Q4: What are the expected physical properties of this compound?
A4: While extensive experimental data may not be publicly available, we can estimate its properties. It is expected to be a white to off-white solid with low solubility in water but soluble in organic solvents like methanol, ethanol, and dichloromethane.[2]
| Property | Estimated Value |
| Molecular Formula | C11H15NO[6][7] |
| Molecular Weight | 177.24 g/mol [6][7] |
| Appearance | Likely a white to off-white solid |
| Solubility | Low in water; soluble in organic solvents[2] |
| Melting Point | 133 °C[7] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Crude this compound
-
Various solvents (e.g., n-hexane, ethyl acetate, dichloromethane)
-
UV lamp (254 nm)
Methodology:
-
Prepare a dilute solution of your crude product in a volatile solvent such as dichloromethane.
-
Use a capillary tube to spot the solution onto the baseline of a TLC plate.
-
Prepare a small amount of a test mobile phase (e.g., 80:20 n-hexane:ethyl acetate) in the developing chamber and allow the atmosphere to saturate.
-
Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent).
-
Adjust the mobile phase polarity to achieve an Rf of 0.2-0.4 for the desired product.[1][2]
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel
-
Optimized mobile phase (from TLC analysis)
-
Crude this compound
-
Sand
-
Collection tubes
Methodology:
-
Pack the column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.
-
Add a small layer of sand on top of the silica gel to protect the surface.
-
Allow the solvent to drain until it is level with the sand.
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.
-
Carefully load the dissolved sample onto the top of the silica gel.
-
Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, ethanol/water, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate while stirring until the compound completely dissolves. Add more solvent in small portions if needed.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals to a constant weight.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for poor separation in column chromatography.
Caption: Troubleshooting guide for when the product "oils out" during recrystallization.
References
Technical Support Center: N-Isopropyl-4-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-Isopropyl-4-methylbenzamide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities typically arise from unreacted starting materials or byproducts of the synthesis reaction. These can include:
-
4-methylbenzoic acid: From incomplete conversion of the starting material or hydrolysis of an acyl chloride intermediate.
-
Isopropylamine: Unreacted starting amine.
-
Side-reaction products: Depending on the synthetic route, other related amides or undesired byproducts may form.
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
A2: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.[1] Recrystallization is often effective for removing small amounts of impurities that have different solubility profiles from the desired product and can be a more straightforward and scalable method.[1] Column chromatography is preferred for complex mixtures with multiple impurities or when very high purity is required, as it separates compounds based on their differential adsorption to a stationary phase.[1]
Q3: What are good starting solvents for the recrystallization of this compound?
A3: For N-substituted benzamides, common recrystallization solvents include ethanol, methanol, acetone, or mixtures involving a non-polar solvent like hexane (B92381) or petroleum ether.[1] A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[2]
Q4: What is a suitable mobile phase for thin-layer chromatography (TLC) analysis and column chromatography of this compound?
A4: A good starting point for the TLC analysis and subsequent column chromatography of N-substituted benzamides is a mixture of a non-polar solvent and a moderately polar solvent.[3] Common solvent systems include hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate.[3] The polarity of the mobile phase can be adjusted to achieve an optimal Rf value of 0.2-0.4 for the product on the TLC plate, which generally leads to good separation on a column.[3]
Q5: How can I assess the purity of my final this compound product?
A5: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental method for assessing purity and quantifying the compound.[4] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and can also reveal the presence of impurities.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities. | Heat the solution to re-dissolve the oil, add more of the good solvent, and allow it to cool more slowly. Try a lower-boiling point solvent or a different solvent mixture. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The solution is supersaturated, but crystallization has not initiated. | Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of the purified product. | Too much solvent was used initially. The product has significant solubility in the cold solvent. Crystals were not completely collected. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity (i.e., both have similar solubilities). The cooling process was too rapid, trapping impurities within the crystals. | Select a different recrystallization solvent or a solvent pair (a "good" solvent and a "poor" solvent). Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | The polarity of the mobile phase is too high or too low. The column is overloaded with the crude product. | Optimize the solvent system using TLC to achieve a good separation of spots. A general rule is to use a silica (B1680970) gel to crude material ratio of at least 30:1 (w/w).[3] |
| The product peak is streaking or tailing. | The compound has low solubility in the mobile phase. The compound is interacting with the silica gel (e.g., acidic or basic impurities). | Choose a solvent system in which the compound is more soluble. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).[3] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is irreversibly adsorbed onto the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina.[3] |
| Cracks appear in the silica gel bed. | The column was allowed to run dry. Improper packing of the column. | Ensure the top of the silica gel is always covered with the mobile phase. Pack the column carefully as a uniform slurry.[3] |
Data Presentation
Table 1: Illustrative Purity of this compound with Different Recrystallization Solvents
| Recrystallization Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Ethanol | 90 | >98 | 85 |
| Methanol/Water (9:1) | 90 | >99 | 80 |
| Acetone | 90 | 97 | 88 |
| Hexane/Ethyl Acetate (3:1) | 90 | >98 | 82 |
Note: This data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.
Table 2: Illustrative Separation of this compound from Impurities using different TLC Mobile Phases
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Impurity A (less polar) | Rf of Impurity B (more polar) | Resolution |
| 9:1 | 0.15 | 0.25 | 0.05 | Poor |
| 4:1 | 0.35 | 0.50 | 0.15 | Good |
| 2:1 | 0.55 | 0.65 | 0.30 | Moderate |
| 1:1 | 0.70 | 0.75 | 0.50 | Poor |
Note: This data is illustrative. Optimal Rf values for good separation in column chromatography are typically in the range of 0.2-0.4.[3]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable solvent system for separation using TLC. Aim for an Rf value of 0.2-0.4 for this compound.[3]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.[1]
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased if necessary to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Visualizations
Caption: A troubleshooting workflow for the recrystallization of this compound.
Caption: A typical experimental workflow for purification by column chromatography.
References
Technical Support Center: N-Isopropyl-4-methylbenzamide Stability and Degradation Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with N-Isopropyl-4-methylbenzamide. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stability and degradation experiments.
Disclaimer: As of the last update, specific experimental stability and degradation data for this compound is limited in publicly available literature. The information provided herein is based on established chemical principles for benzamide-containing molecules and data from structurally similar compounds. These guidelines should serve as a starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
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Amide Hydrolysis: Cleavage of the amide bond is a common degradation route for benzamide (B126) derivatives, especially under acidic or basic conditions. This would yield 4-methylbenzoic acid and isopropylamine.
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Oxidation: The methyl group on the benzene (B151609) ring and the isopropyl group are potential sites for oxidation. This can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Q2: How should I approach a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[1] The study involves subjecting the compound to conditions more severe than those expected during storage and use. The goal is to achieve a modest level of degradation (typically 5-20%) to identify the primary degradation products.[1]
Q3: What are the recommended starting conditions for a forced degradation study?
For a comprehensive forced degradation study, you should expose this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.[1] The following table outlines suggested starting conditions, which may require optimization based on the compound's stability.
| Stress Condition | Suggested Starting Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state and in solution at 70°C for 48 hours |
| Photolytic Degradation | Expose solid and solution to light according to ICH Q1B guidelines |
Q4: Which analytical techniques are most suitable for stability studies of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[2] A reverse-phase C18 column is a good starting point for method development.[2] For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[1]
Troubleshooting Guides
Issue 1: No degradation is observed under the initial stress conditions.
| Possible Cause | Recommended Solution |
| The compound is highly stable under the tested conditions. | Increase the strength of the stressor (e.g., higher concentration of acid/base, higher temperature) or extend the duration of the study.[1] |
| Insufficient energy input for thermal or photolytic degradation. | Increase the temperature for thermal stress or ensure adequate light exposure as per ICH guidelines for photostability. |
| The analytical method is not sensitive enough to detect low levels of degradants. | Optimize the HPLC method for better resolution and sensitivity. Check the detection wavelength to ensure it is appropriate for the potential degradation products. |
Issue 2: The compound degrades completely or too extensively.
| Possible Cause | Recommended Solution |
| The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation. |
| High reactivity of the compound. | For highly labile compounds, consider performing the study at lower temperatures and for shorter durations. |
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile to improve separation. Adjusting the pH of the mobile phase can significantly impact the peak shape of ionizable compounds. |
| Co-elution of the parent compound and degradation products. | Modify the HPLC method, such as changing the column, mobile phase, or gradient, to achieve baseline separation. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Predicted Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound.
Caption: Predicted degradation of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
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This compound
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HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a 100 µg/mL solution in methanol at 70°C for 48 hours.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Analyze an unstressed control sample for comparison.[1]
-
-
Data Analysis:
-
Calculate the percentage of degradation.
-
Identify the retention times and peak areas of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
Initial Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Workflow for Method Development:
Caption: HPLC method development workflow.
Hypothetical Data Summary
The following table presents a hypothetical summary of results from a forced degradation study. Actual results may vary.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 12.5% | 2 | 4-Methylbenzoic Acid |
| 0.1 M NaOH, 60°C, 24h | 18.2% | 2 | 4-Methylbenzoic Acid |
| 3% H₂O₂, RT, 24h | 8.7% | 1 | N-Isopropyl-4-(hydroxymethyl)benzamide |
| 70°C, 48h (Solution) | 5.1% | 1 | Minor unidentified degradant |
| Photostability (ICH Q1B) | 3.4% | 1 | Minor unidentified degradant |
This technical support center provides a foundational guide for investigating the stability and degradation of this compound. All experiments should be conducted with appropriate safety precautions and adapted based on preliminary findings.
References
Technical Support Center: Synthesis of N-Substituted Benzamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted benzamides?
A1: The most prevalent methods involve the reaction of a carboxylic acid or its derivative with an amine. Key approaches include:
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Acylation of amines with benzoyl chlorides: This is a classic and often high-yielding method, frequently performed under Schotten-Baumann conditions.[1]
-
Amide coupling reactions: This involves the direct condensation of a benzoic acid and an amine using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt).[2][3]
-
Reaction with other activated benzoic acid derivatives: This can include the use of anhydrides or esters.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in N-substituted benzamide (B126) synthesis can stem from several factors:
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Hydrolysis of the acylating agent: Benzoyl chloride, for instance, readily reacts with moisture to form benzoic acid, reducing the amount available for the desired reaction.[1] It is crucial to use anhydrous solvents and reagents.
-
Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in heterogeneous reaction mixtures.[1]
-
Side reactions: The formation of byproducts can significantly lower the yield of the desired benzamide.[1]
-
Steric hindrance: Bulky substituents on either the benzoic acid derivative or the amine can slow down the reaction rate.[2]
-
Product loss during workup and purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.[1]
Q3: I am observing a significant amount of benzoic acid as a byproduct. How can I prevent this?
A3: The presence of benzoic acid is a common issue, particularly when using benzoyl chloride. It arises from the hydrolysis of the starting material. To minimize this:
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Ensure anhydrous conditions: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents.
-
Control reaction temperature: Exothermic reactions may require cooling to prevent side reactions.[3]
-
Slow addition of reagents: In Schotten-Baumann reactions, the slow, dropwise addition of benzoyl chloride can minimize its hydrolysis.[3][4]
Q4: An unexpected, high-melting, insoluble white solid has formed in my reaction. What could it be?
A4: This is likely a byproduct. Two common possibilities are:
-
N,N-dibenzoylamine: This results from the over-acylation of the primary benzamide product. It is more likely to form if there is a high concentration of benzoyl chloride relative to the amine.[1]
-
Benzoic anhydride: This can form, especially if the reaction is run at high temperatures.[1]
To identify the byproduct, you can use techniques like melting point analysis and spectroscopy (NMR, IR, Mass Spectrometry).[1] To avoid its formation, use a molar excess of the amine and control the stoichiometry carefully.[1][4]
Q5: What are Schotten-Baumann conditions and why are they useful?
A5: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides in the presence of an aqueous base, like sodium hydroxide (B78521).[1] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[1] A two-phase solvent system is often used.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of benzoyl chloride. | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.[1][2] |
| Incomplete reaction. | Increase reaction time, adjust temperature, or improve mixing.[1] Consider using a catalyst where appropriate.[4] | |
| Steric hindrance from bulky starting materials. | Increase reaction time and temperature, or switch to a more potent coupling reagent like HATU.[2] | |
| Product loss during workup. | Optimize extraction and recrystallization procedures to minimize loss.[3] | |
| Formation of Benzoic Acid | Presence of water in reagents or solvent. | Use anhydrous solvents and ensure the amine is dry. Distill solvents over a suitable drying agent if necessary.[2] |
| Exposure to atmospheric moisture. | Run the reaction under an inert atmosphere (N₂ or Ar) and use oven-dried glassware.[2] | |
| Formation of N,N-dibenzoylamine | High concentration of benzoyl chloride relative to the amine. | Use a molar excess of the amine.[1] Add the benzoyl chloride slowly to the reaction mixture.[4] |
| Difficult Purification | Product and impurities have similar polarities. | If column chromatography is ineffective, try recrystallization from a different solvent system.[3] |
| Byproducts from coupling reagents (e.g., DCU from DCC). | The insoluble dicyclohexylurea (DCU) byproduct can often be removed by filtration.[3] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Benzamide using Benzoyl Chloride (Schotten-Baumann Method)
This protocol describes a robust method for preparing an N-substituted benzamide from an amine and benzoyl chloride.
Materials:
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Benzoyl chloride
-
Primary or secondary amine
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10% Aqueous sodium hydroxide solution
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Ice bath
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Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flask, dissolve the amine (1.0 equivalent) in the organic solvent.
-
Cool the flask in an ice bath.
-
In a separate container, prepare the aqueous sodium hydroxide solution.
-
Add the sodium hydroxide solution to the amine solution.
-
Slowly, and with vigorous stirring, add benzoyl chloride (1.1 equivalents) dropwise to the cooled mixture.
-
Continue stirring vigorously for an additional 15-30 minutes after the addition is complete.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Substituted Benzamide from Benzoic Acid using EDC/HOBt Coupling
This protocol is a standard procedure for coupling a benzoic acid with a primary or secondary amine.
Materials:
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Benzoic acid
-
Amine (e.g., benzylamine)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
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Round-bottom flask under an inert atmosphere
-
Apparatus for aqueous workup (separatory funnel)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[2]
-
Cool the stirred solution to 0 °C using an ice bath.[2]
-
Add the base, DIPEA (2.0-3.0 eq), to the mixture.[2]
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.[2]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Data Presentation
Table 1: Comparison of Yields for N-benzylbenzamide with Different Coupling Reagents
| Coupling Reagent | Base | Typical Yield (%) |
| DMT-MM | - | 88% |
| COMU | Collidine | 85% |
| EDC + Oxyma | - | 76% |
| DIC + HOPO | - | 91% |
| TPTU | NMI | 82% |
(Data adapted from a comparative study of amide-bond forming reagents.)[2]
Visualizations
Caption: General experimental workflow for N-substituted benzamide synthesis using EDC/HOBt coupling.
Caption: Troubleshooting flowchart for low yield in N-substituted benzamide synthesis.
References
Technical Support Center: Preventing Byproduct Formation in Amidation Reactions
Welcome to the technical support center for amidation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for efficient amide bond formation, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in amidation reactions?
A1: The most common byproducts depend on the coupling method used. For carbodiimide-mediated couplings (e.g., using DCC, EDC, DIC), the primary byproduct is an N-acylurea , formed by the rearrangement of the O-acylisourea intermediate.[1][2] Another significant side reaction, particularly with chiral carboxylic acids, is racemization or epimerization , which occurs via the formation of a 5(4H)-oxazolone intermediate.[1][3] Other potential byproducts include the formation of a symmetrical acid anhydride and, in the case of primary amides, dehydration to form nitriles .[2][4] When using aminium/uronium or phosphonium-based coupling reagents, byproducts can include guanidinium or phosphonium salts .
Q2: How can I minimize the formation of the N-acylurea byproduct when using carbodiimides?
A2: Minimizing N-acylurea formation is crucial for improving yield and simplifying purification. Key strategies include:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective.[2][4] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement into the N-acylurea.[2]
-
Solvent Choice: The use of less polar solvents, such as dichloromethane (B109758) (DCM) or chloroform, can minimize this side reaction.[5] Highly polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes promote N-acylurea formation.[5]
-
Temperature Control: Running the reaction at lower temperatures is generally recommended to reduce the rate of the rearrangement.[4]
-
Stoichiometry and Order of Addition: Careful control of stoichiometry and the order of addition of reagents can also play a role. Pre-activation of the carboxylic acid with the carbodiimide (B86325) and additive before adding the amine is a common practice.
Q3: What causes racemization/epimerization during amide bond formation, and how can I prevent it?
A3: Racemization or epimerization is a major concern when coupling chiral carboxylic acids, especially N-protected amino acids. It primarily occurs through the formation of a planar 5(4H)-oxazolone intermediate, which can be deprotonated and reprotonated, leading to a loss of stereochemical integrity.[1][3]
To suppress racemization:
-
Choice of Coupling Reagent: Some coupling reagents are inherently better at suppressing racemization than others. For instance, HATU generally shows lower levels of racemization compared to HBTU.[1] COMU is also known for its very low racemization potential.[1]
-
Use of Additives: Additives like HOBt, HOAt, and OxymaPure are effective at minimizing racemization by intercepting the highly reactive activated intermediate before it can form the oxazolone (B7731731).[4][6]
-
Base Selection: The choice of base is critical. Weaker bases, such as N-methylmorpholine (NMM) or collidine, are preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIPEA), which can promote oxazolone formation.[3]
-
Low Temperature: Performing the coupling at lower temperatures can significantly reduce the rate of epimerization.[4]
Q4: My primary amide is converting to a nitrile. How can I avoid this?
A4: The dehydration of a primary amide to a nitrile is a possible side reaction, especially when using strong dehydrating agents, which many coupling reagents are.[4] To prevent this:
-
Avoid Harsh Dehydrating Conditions: Be mindful of the coupling reagent's dehydrating potential.
-
Protecting Groups: If applicable to your synthesis, ensure that the primary amide functionality is appropriately protected if it is not the intended reaction site.
-
Milder Coupling Agents: Consider using milder coupling agents that are less prone to causing dehydration.
Troubleshooting Guides
Issue 1: A significant amount of an insoluble white precipitate is crashing out of my reaction, making it difficult to work with.
-
Probable Cause: If you are using Dicyclohexylcarbodiimide (DCC) as your coupling reagent, the precipitate is likely the dicyclohexylurea (DCU) byproduct, which is notoriously insoluble in many common organic solvents.[2][7]
-
Troubleshooting Steps:
-
Solvent Selection: While DCU's insolubility can be exploited for its removal by filtration, if it interferes with the reaction, consider switching to a solvent where it has slightly better solubility, though this may complicate purification.
-
Alternative Carbodiimide: A better solution is to switch to a carbodiimide that produces a more soluble urea (B33335) byproduct. Diisopropylcarbodiimide (DIC) is a common alternative, as the resulting diisopropylurea (DIU) is soluble in many organic solvents.[2] For aqueous reactions, the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is an excellent choice, as its urea byproduct is also water-soluble and easily removed by aqueous extraction.[2]
-
Issue 2: My final product is contaminated with a byproduct that is very difficult to separate by column chromatography.
-
Probable Cause: This is a common issue with the N-acylurea byproduct formed during carbodiimide-mediated couplings, as it often has a similar polarity to the desired amide product.[8]
-
Troubleshooting Steps:
-
Optimize Reaction to Minimize Formation: The best approach is to prevent its formation in the first place. Implement the strategies outlined in FAQ Q2, such as using additives (HOBt, OxymaPure), optimizing the solvent, and controlling the temperature.
-
Purification Strategy:
-
Recrystallization: If chromatography is ineffective, recrystallization can be a powerful purification technique for amides.[9] Experiment with different solvent systems.
-
Aqueous Wash: If you used a water-soluble carbodiimide like EDC, the N-acylurea byproduct will also be water-soluble and can be removed with an aqueous workup.[2]
-
Acidic/Basic Wash: Depending on the properties of your desired product and the N-acylurea, an acidic or basic wash during workup might selectively remove the byproduct.
-
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Issue 3: I am observing significant epimerization of my chiral starting material.
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Probable Cause: The reaction conditions are promoting the formation of the 5(4H)-oxazolone intermediate. This is often due to the choice of coupling reagent, base, or elevated temperature.
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Troubleshooting Steps:
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Review Your Reagents: As detailed in the quantitative data tables below, some coupling reagents are superior in preventing epimerization. Consider switching from HBTU to HATU or COMU.[1]
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Change the Base: If you are using DIPEA, switch to a weaker base like N-methylmorpholine (NMM).[3]
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Lower the Temperature: Perform the reaction at 0 °C or even lower if the reaction kinetics allow.
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Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine to reduce the time the activated species has to epimerize.
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Data Presentation
Table 1: Quantitative Comparison of Racemization Levels with Various Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| HBTU | 1.5 - 6.0% | [1][3] |
| HATU | 0.4 - 2.0% | [1][3] |
| HCTU | 1.0 - 4.0% | [1] |
| TBTU | 2.0 - 6.0% | [1] |
| PyBOP | 1.0 - 3.8% | [1][3] |
| COMU | < 1.0% | [1] |
| DIC/HOBt | 0.5 - 2.5% | [1] |
| Oxyma/DIC | 1.0 - 3.8% | [6] |
Data is often based on model peptide couplings and can vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Additives on Racemization in a Model Peptide Coupling
| Coupling Method | Yield | % DL (Epimerization) | Reference |
| HOAt/DIPCDI | 81% | 3.3% | [6] |
| HOBt/DIPCDI | 82% | 9.3% | [6] |
| Oxyma/DIPCDI | 90% | 1.0% | [6] |
This data highlights the significant impact of the additive on suppressing epimerization, with OxymaPure showing superior performance in this specific example.
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-Acylurea Formation using EDC/HOBt
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).
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Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.0-1.2 equivalents) to the stirred solution.
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Pre-activation: Stir the mixture at 0 °C for 15-30 minutes.
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Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Suppressing Epimerization using HATU/NMM
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the N-protected chiral carboxylic acid (1.0 equivalent) in anhydrous DMF.
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Reagent Addition: Add HATU (1.0 equivalent) to the solution.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 equivalents) to the mixture and stir for 1-2 minutes at room temperature for pre-activation.
-
Amine Addition: Add the amine component (1.0-1.1 equivalents) to the reaction mixture.
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Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Follow a standard aqueous workup procedure similar to Protocol 1. Purify the product, and if necessary, analyze the stereochemical purity by chiral HPLC.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of N-Isopropyl-4-methylbenzamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-Isopropyl-4-methylbenzamide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory, pilot, and industrial scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive 4-methylbenzoyl chloride (hydrolyzed). 2. Isopropylamine (B41738) loss due to exotherm. 3. Inefficient mixing at larger scales. | 1. Use freshly prepared or properly stored 4-methylbenzoyl chloride. 2. Maintain strict temperature control during isopropylamine addition, especially at scale. 3. Ensure adequate agitation is maintained throughout the reaction. |
| Presence of unreacted 4-methylbenzoyl chloride | 1. Insufficient amount of isopropylamine. 2. Poor mixing leading to localized reagent depletion. | 1. Use a slight excess of isopropylamine (1.1-1.2 equivalents). 2. Improve agitation to ensure homogeneous mixing of reactants. |
| Formation of a white precipitate that is not the product | 1. Formation of isopropylamine hydrochloride salt. | 1. Use a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. |
| Reaction mixture becomes too thick to stir | 1. High concentration of reactants. 2. Product precipitating out of solution. | 1. Increase the solvent volume. 2. Choose a solvent in which the product has higher solubility at the reaction temperature. |
| Exothermic reaction is difficult to control at scale | 1. Rapid addition of reagents. 2. Inadequate heat removal capacity of the reactor. | 1. Slow, controlled addition of the acyl chloride to the amine solution. 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction and monitor the internal temperature closely. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product oiling out during recrystallization | 1. Solvent is too nonpolar. 2. Solution is supersaturated. 3. Cooling is too rapid. | 1. Add a more polar co-solvent. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool slowly to room temperature before cooling in an ice bath. |
| Poor recovery from recrystallization | 1. Product is too soluble in the chosen solvent. 2. Too much solvent was used. | 1. Choose a solvent in which the product has lower solubility at cold temperatures. 2. Use the minimum amount of hot solvent required to dissolve the product. |
| Incomplete separation during column chromatography | 1. Inappropriate solvent system. 2. Column overloading. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. 2. Use an appropriate ratio of crude material to silica (B1680970) gel (typically 1:30 to 1:100 by weight). |
| Product co-elutes with impurities | 1. Impurities have similar polarity to the product. | 1. Use a shallower solvent gradient during chromatography. 2. Consider a different stationary phase (e.g., alumina). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent method is the reaction of 4-methylbenzoyl chloride with isopropylamine. This is a robust and high-yielding reaction that is amenable to scaling. The 4-methylbenzoyl chloride is typically prepared from 4-methylbenzoic acid and a chlorinating agent like thionyl chloride.
Q2: What are the critical safety precautions when scaling up this synthesis?
A2: The reaction of 4-methylbenzoic acid with thionyl chloride generates toxic gases (HCl and SO₂), requiring a well-ventilated area and a gas scrubber at larger scales. The amidation reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions. Both thionyl chloride and isopropylamine are corrosive and flammable, necessitating the use of appropriate personal protective equipment (PPE) and handling in a controlled environment.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize the hydrolysis of 4-methylbenzoyl chloride back to 4-methylbenzoic acid, ensure all glassware is dry and use anhydrous solvents. The formation of isopropylamine hydrochloride can be prevented by using a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl formed during the reaction.
Q4: What is the best method for purifying this compound at an industrial scale?
A4: For large-scale purification, recrystallization is often the most cost-effective and efficient method, provided a suitable solvent system is identified.[1] If higher purity is required, large-scale column chromatography can be employed, though it is generally more expensive and time-consuming.
Q5: Can alternative, "greener" reagents be used for the amidation step?
A5: Yes, various coupling agents can be used to facilitate the amide bond formation directly from 4-methylbenzoic acid and isopropylamine, avoiding the use of thionyl chloride. However, the cost and efficiency of these reagents must be considered for large-scale production.[2]
Data Presentation
The following tables provide representative quantitative data for the synthesis of this compound at different scales.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| 4-Methylbenzoic Acid | 10 g | 1 kg | 100 kg |
| Thionyl Chloride | 1.2 - 1.5 equiv. | 1.2 - 1.5 equiv. | 1.1 - 1.3 equiv. |
| Solvent (for acid chloride formation) | Toluene (B28343) (50 mL) | Toluene (5 L) | Toluene (500 L) |
| Reaction Time (acid chloride) | 1-2 hours | 2-4 hours | 4-8 hours |
| Isopropylamine | 1.1 - 1.2 equiv. | 1.1 - 1.2 equiv. | 1.05 - 1.1 equiv. |
| Triethylamine | 1.2 equiv. | 1.2 equiv. | 1.1 equiv. |
| Solvent (for amidation) | Dichloromethane (B109758) (100 mL) | Dichloromethane (10 L) | Dichloromethane (1000 L) |
| Reaction Temperature (amidation) | 0-25 °C | 0-25 °C | 10-30 °C |
| Reaction Time (amidation) | 1-3 hours | 2-6 hours | 4-12 hours |
Table 2: Yield and Purity Comparison
| Scale | Typical Yield | Purity (after recrystallization) | Purity (after chromatography) |
| Lab Scale | 85-95% | >98% | >99.5% |
| Pilot Scale | 80-90% | >97% | >99% |
| Industrial Scale | 75-85% | >96% | Not typically used |
Experimental Protocols
1. Laboratory Scale Synthesis of this compound (10 g)
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Step 1: Synthesis of 4-Methylbenzoyl Chloride
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To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-methylbenzoic acid (10 g, 73.4 mmol).
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Add anhydrous toluene (50 mL).
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Slowly add thionyl chloride (8.0 mL, 110 mmol, 1.5 equiv.) at room temperature with stirring.
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Heat the mixture to reflux (approx. 110 °C) for 1-2 hours until gas evolution ceases.
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Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 4-methylbenzoyl chloride is used directly in the next step.
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-
Step 2: Synthesis of this compound
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In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isopropylamine (7.0 mL, 82.2 mmol, 1.1 equiv.) and triethylamine (12.3 mL, 88.1 mmol, 1.2 equiv.) in anhydrous dichloromethane (100 mL).
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Cool the solution to 0 °C in an ice bath.
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Dissolve the crude 4-methylbenzoyl chloride from Step 1 in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
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Add the 4-methylbenzoyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by slowly adding water (100 mL).
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Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from ethanol/water to afford this compound as a white solid.
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Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
N-Isopropyl-4-methylbenzamide reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Topic: N-Isopropyl-4-methylbenzamide Synthesis
Welcome to the technical support center for monitoring the synthesis of this compound via Thin-Layer Chromatography (TLC). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully tracking the progress of this amide coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor the this compound synthesis?
A1: TLC is a rapid and effective technique used to monitor the progress of a chemical reaction.[1] By analyzing small aliquots of the reaction mixture over time, you can observe the consumption of the starting materials (4-isopropylbenzoic acid and 4-methylbenzylamine) and the formation of the this compound product.[1] This allows you to determine when the reaction is complete, ensuring optimal yield and preventing unnecessary reaction time.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The ideal solvent system will provide good separation between the starting materials and the product. A common starting point for aromatic amides is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[2] You can adjust the ratio of these solvents to achieve optimal separation. For instance, if your spots are all near the baseline, you need a more polar eluent (increase the proportion of ethyl acetate). If all spots are near the solvent front, a less polar eluent is required (increase the proportion of hexane). A typical starting ratio to test is 7:3 hexane:ethyl acetate.
Q3: My starting materials and product are not colored. How can I visualize the spots on the TLC plate?
A3: Since this compound and its precursors are aromatic, they can often be visualized using a UV lamp (254 nm).[3][4][5] The compounds will appear as dark spots on a fluorescent green background.[3][4] Alternatively, staining methods can be used. An iodine chamber is a good general-purpose choice for many organic compounds.[3][4] Another option is a potassium permanganate (B83412) (KMnO₄) stain, which reacts with compounds that can be oxidized.
Q4: How can I confirm the identity of the spots on my TLC plate?
A4: To confidently identify the spots, it is recommended to run a "co-spot" lane on your TLC plate.[1] In this lane, you will spot a sample of your starting material and a sample of the reaction mixture at the same point. If the reaction is incomplete, you will see spots corresponding to both the starting material and the product. When the reaction is complete, the spot corresponding to the limiting reactant should no longer be visible in the reaction mixture lane.[1]
Troubleshooting Guide
Problem 1: All my spots are clustered at the bottom of the TLC plate (low Rf values).
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Cause: The eluent is not polar enough to move the compounds up the silica (B1680970) plate.
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Solution: Increase the polarity of your solvent system. For a hexane/ethyl acetate mixture, this means increasing the proportion of ethyl acetate. For example, try changing from a 9:1 to a 7:3 or 1:1 ratio.
Problem 2: All my spots are clustered at the top of the TLC plate (high Rf values).
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Cause: The eluent is too polar, causing all compounds to travel with the solvent front.
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Solution: Decrease the polarity of your solvent system. For a hexane/ethyl acetate mixture, increase the proportion of hexane. For example, try changing from a 1:1 to a 3:1 or 7:3 ratio.[6]
Problem 3: I see streaking on my TLC plate.
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Cause 1: The sample is too concentrated.
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Solution 1: Dilute the sample of your reaction mixture before spotting it on the TLC plate.[6]
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Cause 2: The compound is highly polar and interacting strongly with the silica gel. This is common for carboxylic acids and amines.
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Solution 2: For acidic compounds like 4-isopropylbenzoic acid, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve spot shape. For basic compounds like 4-methylbenzylamine (B130917), adding a small amount of triethylamine (B128534) (e.g., 1%) can help.[6]
Problem 4: I don't see any spots on my TLC plate after development and visualization.
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Cause 1: The sample is too dilute.
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Solution 1: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[6]
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Cause 2: The visualization method is not suitable for your compounds.
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Solution 2: If using a UV lamp, your compounds may not be UV-active. Try an alternative visualization method like an iodine chamber or a potassium permanganate stain.[3]
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Cause 3: The compounds may have evaporated from the plate if they are volatile.
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Solution 3: This is less likely for the compounds in this synthesis but can be addressed by visualizing the plate immediately after development.
Experimental Protocol: TLC Monitoring
This protocol outlines the procedure for monitoring the synthesis of this compound from 4-isopropylbenzoyl chloride and 4-methylbenzylamine.
Materials:
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TLC plates (silica gel 60 F₂₅₄)
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Developing chamber with a lid
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Capillary tubes for spotting
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Eluent (e.g., 7:3 Hexane:Ethyl Acetate)
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Reaction mixture aliquots
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Reference solutions of starting materials (4-isopropylbenzoyl chloride and 4-methylbenzylamine)
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UV lamp (254 nm)
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Pencil
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Forceps
Procedure:
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Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
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Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom edge. This is your baseline. Mark three small, evenly spaced ticks on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction).
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Spot the Plate:
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Using a capillary tube, draw up a small amount of the 4-methylbenzylamine solution and gently touch the tip to the 'SM' tick on the baseline.
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For the 'Co' spot, apply the starting material as above, and without moving the plate, spot the reaction mixture on top of it.
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For the 'Rxn' spot, use a new capillary tube to apply a small amount of the reaction mixture.
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Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate.
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Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
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Visualize the Spots: View the dried plate under a UV lamp (254 nm). Circle the visible spots with a pencil.
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Interpret the Results: Compare the 'Rxn' lane to the 'SM' lane. The disappearance of the starting material spot in the 'Rxn' lane indicates the reaction is progressing. The appearance of a new spot (the product) should be evident. The reaction is considered complete when the limiting starting material spot is no longer visible in the 'Rxn' lane.
Data Presentation
The following table summarizes the expected Rf values for the compounds involved in the synthesis of this compound in a representative TLC system. Note that actual Rf values may vary depending on the specific experimental conditions.
| Compound | Molecular Structure | Expected Polarity | Solvent System (Hexane:Ethyl Acetate 7:3) | Visualization Method |
| 4-methylbenzylamine | C₈H₁₁N | High | ~0.2 | UV, KMnO₄ stain |
| 4-isopropylbenzoic acid | C₁₀H₁₂O₂ | Medium-High | ~0.3 - 0.4 | UV, KMnO₄ stain |
| This compound | C₁₁H₁₅NO | Medium | ~0.5 - 0.6 | UV, Iodine |
Visualizations
Caption: Experimental workflow for TLC reaction monitoring.
Caption: Troubleshooting decision tree for common TLC issues.
References
Technical Support Center: N-Isopropyl-4-methylbenzamide Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization solvent for N-Isopropyl-4-methylbenzamide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent was added).- The cooling process is too slow, or the final temperature is not low enough. | - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.[1]- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]- Lower the temperature: If at room temperature, try cooling the flask in an ice bath.[1] |
| Oiling out (formation of a liquid layer instead of solid crystals). | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating out of solution too quickly.- High concentration of impurities. | - Re-dissolve and adjust: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2]- Change solvent system: The chosen solvent may be too nonpolar. Consider a more polar solvent or a mixed solvent system. |
| Low recovery of purified crystals. | - Too much solvent was used initially.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not cold. | - Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat filtration apparatus: To prevent premature crystallization, preheat the funnel and receiving flask before hot filtration.- Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving the product. |
| Colored impurities remain in the final crystals. | - The impurity has similar solubility properties to the product.- The impurity was trapped within the crystal lattice due to rapid cooling. | - Use an adsorbent: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Slow down cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. |
Optimizing Recrystallization Solvent
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on the structure of this compound (an aromatic amide), a moderately polar solvent is likely to be a good starting point.
Estimated Solubility Data
| Solvent | Boiling Point (°C) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | 100 | < 0.1 | < 0.5 | Poor (Insoluble) |
| Hexane | 69 | < 0.5 | ~ 2 | Potentially suitable as an anti-solvent in a mixed system. |
| Toluene | 111 | ~ 1 | > 10 | Good potential. |
| Ethyl Acetate | 77 | ~ 5 | > 20 | Good potential. |
| Acetone | 56 | > 15 | > 30 | Likely too soluble at room temperature. |
| Ethanol | 78 | ~ 2 | > 15 | Good potential. |
| Methanol | 65 | ~ 3 | > 20 | Good potential. |
| Dichloromethane | 40 | > 20 | > 35 | Likely too soluble at room temperature. |
Note: This data is estimated and should be confirmed experimentally.
Experimental Protocols
Single-Solvent Recrystallization Protocol
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Solvent Selection: Based on the data table and small-scale trials, select a promising solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring until it boils. Continue adding the solvent in small portions until the solid completely dissolves.[5]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated filter funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
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Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mixed-Solvent Recrystallization Protocol
A mixed-solvent system, such as ethyl acetate/hexane, can also be effective.
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Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethyl acetate) in which it is readily soluble.
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Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) in which the compound is insoluble, until the solution becomes slightly cloudy.
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Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
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Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.
Visualizing the Workflow
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting workflow for recrystallization.
General Recrystallization Workflow
Caption: General experimental workflow for recrystallization.
References
Validation & Comparative
N-Isopropyl-4-methylbenzamide: A Comparative Guide for Drug Discovery Professionals
An objective guide for researchers, scientists, and drug development professionals on the synthesis, potential biological activities, and structure-activity relationships of N-Isopropyl-4-methylbenzamide and its comparison with other benzamide (B126) derivatives. This document provides a framework for evaluation, including detailed experimental protocols and illustrative signaling pathways, while noting the absence of direct comparative experimental data in public literature for the specified compounds.
Introduction
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects. The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their physicochemical and biological properties. This guide focuses on this compound, a novel benzamide derivative for which, at present, there is no publicly available data on its biological activity.
Due to this data deficit, a direct comparative analysis based on experimental results is not currently feasible. This guide, therefore, will provide a comparative framework based on the known activities of structurally related benzamide derivatives. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential therapeutic applications of this compound. This document will present a theoretical foundation for its synthesis, characterization, and biological evaluation, alongside detailed experimental protocols to guide future research.
Physicochemical Properties and Synthesis
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profile. For this compound, these properties are predicted based on its chemical structure.
Table 1: Predicted Physicochemical Properties of this compound and a Comparator Benzamide Derivative.
| Property | This compound | 4-bromo-N-(4-methylbenzyl)benzamide |
| Molecular Formula | C₁₁H₁₅NO | C₁₅H₁₄BrNO |
| Molecular Weight | 177.24 g/mol | 304.18 g/mol |
| Predicted LogP | ~1.8 - 2.5 | Not Available |
| Predicted Solubility | Low in water, soluble in organic solvents | Low in water, soluble in organic solvents |
| pKa (Predicted) | 14.95 ± 0.46 | Not Available |
| Structure |
Note: The properties for this compound are computationally predicted and await experimental verification.
Synthesis of this compound
The synthesis of this compound can be achieved through a standard and robust amidation reaction. A common method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.
A proposed two-step synthesis is outlined below:
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Step 1: Synthesis of 4-methylbenzoyl chloride: 4-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acyl chloride.
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Step 2: Amidation: The resulting 4-methylbenzoyl chloride is then reacted with isopropylamine (B41738) to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activities and Comparative Analysis
While no direct experimental data exists for this compound, the broader class of N-substituted benzamides has been extensively studied, revealing a wide range of biological activities. By analyzing the structure-activity relationships of these analogs, we can infer potential therapeutic applications for this compound.
Potential as Anticancer Agents
Numerous benzamide derivatives have demonstrated potent anticancer activity through various mechanisms of action. A prominent example is the inhibition of tubulin polymerization. Certain N-benzylbenzamide derivatives have been shown to bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The structural similarity of this compound to these compounds suggests it may also possess antiproliferative properties.
Another key anticancer mechanism for benzamide derivatives is the inhibition of histone deacetylases (HDACs). HDAC inhibitors are an important class of epigenetic drugs that can reactivate tumor suppressor genes. The benzamide group can act as a zinc-binding group in the active site of HDAC enzymes.
Table 2: Comparative Anticancer Activity of Representative Benzamide Derivatives.
| Compound | Target | Assay | IC₅₀/EC₅₀ | Reference |
| Compound A (N-benzylbenzamide analog) | Tubulin Polymerization | In vitro tubulin polymerization assay | 1.5 µM | Fictional Data for Illustration |
| Compound B (HDAC inhibitor) | HDAC1 | In vitro HDAC1 inhibition assay | 50 nM | Fictional Data for Illustration |
| This compound | To be determined | To be determined | To be determined | - |
Note: The data in this table is illustrative and does not represent real experimental values for this compound.
Caption: Potential anticancer signaling pathways for benzamide derivatives.
Potential as Antimicrobial Agents
Benzamide derivatives have also been investigated for their antimicrobial properties. The lipophilic nature of the isopropyl and methyl groups in this compound may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial activity. The mechanism of action for antimicrobial benzamides can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.
Potential as Anti-inflammatory Agents
Certain N-substituted benzamides have shown anti-inflammatory activity by modulating inflammatory pathways, such as the NF-κB signaling cascade. The potential of this compound as an anti-inflammatory agent would need to be investigated through relevant in vitro and in vivo models.
Experimental Protocols
To elucidate the biological activity of this compound and enable a direct comparison with other benzamide derivatives, a series of in vitro and in vivo experiments are necessary. The following are proposed experimental protocols.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a reference compound (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro HDAC Inhibition Assay
Objective: To assess the inhibitory activity of this compound against HDAC enzymes.
Methodology:
-
Reagents: Use a commercially available HDAC fluorometric assay kit.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A).
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Development: Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.
Caption: A general experimental workflow for biological activity evaluation.
Conclusion
While a direct comparative analysis of this compound with other benzamide derivatives is currently limited by the lack of experimental data, this guide provides a comprehensive framework for its evaluation. Based on the well-established and diverse biological activities of the N-substituted benzamide class, this compound represents a promising candidate for further investigation. The provided experimental protocols offer a clear path for researchers to systematically explore its potential as a novel therapeutic agent. Future studies are essential to elucidate its specific biological targets and mechanisms of action, which will enable a definitive comparison with existing benzamide derivatives and a clearer understanding of its therapeutic potential.
Validating the Structure of N-Isopropyl-4-methylbenzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of standard analytical techniques for confirming the molecular structure of N-Isopropyl-4-methylbenzamide. While direct experimental data for this specific molecule is not extensively published, this document extrapolates expected data based on established chemical principles and data from structurally analogous compounds.[1]
Molecular Structure and Properties
This compound is a secondary amide with the chemical formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[2][3] Its structure features a benzamide (B126) core with a methyl group at the 4-position of the phenyl ring and an isopropyl group attached to the nitrogen atom.
Comparative Analysis of Structural Validation Techniques
The confirmation of the structure of this compound relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information. The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4] High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity.[4]
Table 1: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Principle | Information Provided | Expected Data for this compound |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of hydrogen nuclei. | Provides information on the chemical environment, number, and connectivity of protons. | Aromatic protons (AA'BB' system), a septet and a doublet for the isopropyl group, a singlet for the methyl group, and a broad singlet for the amide N-H proton.[1] |
| ¹³C NMR Spectroscopy | Nuclear magnetic resonance of carbon-13 nuclei. | Shows the number of unique carbon atoms and their chemical environments. | Distinct signals for each of the 11 carbon atoms in the molecule, including carbonyl, aromatic, and aliphatic carbons.[1] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identifies functional groups present in the molecule. | Characteristic N-H stretch (around 3370-3170 cm⁻¹), C=O stretch (around 1680-1630 cm⁻¹), and aromatic C-H and C=C bands.[1][5] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Determines the molecular weight and provides information on fragmentation patterns. | A molecular ion peak [M]⁺ at m/z 177. Key fragments would include the 4-methylbenzoyl cation and the isopropyl cation.[4] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Assesses the purity of the compound and can be used for quantification. | A single, sharp peak under optimized conditions, indicating a high degree of purity.[4] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. The following are generalized methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 400 or 500 MHz NMR spectrometer.[4]
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are typically used.
Infrared (IR) Spectroscopy
-
Instrumentation : Fourier-Transform Infrared (FTIR) spectrometer.[4]
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).[4]
-
Measurement Range : 4000-400 cm⁻¹.[4]
Mass Spectrometry (MS)
-
Instrumentation : Mass spectrometer, often coupled with Gas Chromatography (GC-MS) or a direct insertion probe.[4][6]
-
Ionization Method : Electron Ionization (EI) at 70 eV is common for structural elucidation.[4]
-
Mass Range : Scan a mass-to-charge (m/z) range of approximately 40-300 to observe the molecular ion and key fragments.[4]
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV detector.
-
Column : A C18 reverse-phase column is typically suitable.
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.
-
Detection : UV detection at a wavelength where the aromatic system absorbs, for instance, 254 nm.[4]
-
Sample Preparation : Prepare a stock solution of the compound in the mobile phase at a concentration of 1 mg/mL and dilute as needed.[4]
Visualization of the Validation Workflow
A logical workflow ensures a comprehensive and efficient structural validation process.
Caption: A logical workflow for the synthesis, purification, and structural validation of this compound.
Comparison with an Alternative Structure: N-sec-Butyl-4-methylbenzamide
To highlight the specificity of the analytical data, a comparison with a closely related isomer, N-sec-Butyl-4-methylbenzamide, is presented.
Table 2: Comparative Spectroscopic Data of this compound and N-sec-Butyl-4-methylbenzamide
| Feature | This compound | N-sec-Butyl-4-methylbenzamide (Expected) |
| ¹H NMR (Aliphatic Region) | Septet (1H, CH) and doublet (6H, 2xCH₃) | More complex multiplet for the CH proton, a quintet for the CH₂ group, a doublet for one CH₃ group, and a triplet for the other CH₃ group. |
| ¹³C NMR (Aliphatic Carbons) | Two signals (CH and CH₃) | Four signals (CH, CH₂, and two distinct CH₃) |
| Mass Spectrum (Key Fragments) | Loss of isopropyl group (m/z 43) | Loss of sec-butyl group (m/z 57) |
The distinct splitting patterns in the ¹H NMR spectrum and the number of aliphatic signals in the ¹³C NMR spectrum provide unambiguous differentiation between these two isomers.
Signaling Pathway Diagram
While the primary focus is on structural validation, N-substituted benzamides are known to interact with various biological targets.[7] For context in drug development, the following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the activities of similar compounds.[8]
Caption: A generalized diagram of a potential signaling pathway modulated by this compound.
By systematically applying these analytical techniques and comparing the acquired data with expected values and those of potential isomers, researchers can confidently validate the structure of this compound, ensuring the integrity of their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 97% CAS#: 2144-17-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of N-Isopropyl-4-methylbenzamide: A Proposed Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide presents a proposed framework for investigating the cross-reactivity of the novel compound, N-Isopropyl-4-methylbenzamide. Due to the absence of publicly available experimental data for this specific molecule, this document serves as a template for its initial characterization. By leveraging data from structurally analogous compounds, we propose potential biological targets and outline detailed experimental protocols to assess its activity. This guide will focus on two primary potential cross-reactivity pathways: inhibition of tubulin polymerization and inhibition of soluble epoxide hydrolase (sEH), based on the known activities of similar benzamide (B126) and urea (B33335) derivatives.
Introduction
This compound is a small molecule whose biological activity and cross-reactivity profile have not yet been described in scientific literature. Its core structure, a substituted benzamide, is a common scaffold in a wide range of pharmacologically active compounds, suggesting the potential for biological interactions. Understanding the potential for cross-reactivity with known biological targets is a critical step in the early stages of drug discovery and development. This guide provides a comparative framework against two well-characterized classes of benzamide and urea derivatives: tubulin polymerization inhibitors and soluble epoxide hydrolase (sEH) inhibitors.
Physicochemical Properties of this compound
While experimental data is unavailable, computational models can predict the physicochemical properties of this compound, offering preliminary insights into its drug-like characteristics.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₅NO | Derived from chemical structure.[1] |
| Molecular Weight | 177.24 g/mol | Calculated from the molecular formula.[1] |
| Melting Point | 133 °C | Predicted value.[1] |
| Boiling Point | 313.2 ± 21.0 °C | Predicted value.[1] |
| LogP | 2.52 | A measure of lipophilicity, suggesting potential for good membrane permeability.[2] |
| Topological Polar Surface Area | 29.1 Ų | Influences drug transport properties.[2] |
| Solubility | Low in water; soluble in organic solvents. | Expected behavior for similar benzamide structures.[3] |
Comparative Analysis of Potential Cross-Reactivity
Based on its structural features, this compound may exhibit cross-reactivity with targets of other benzamide-containing molecules. Below, we compare it with two such classes of compounds.
Comparison with Tubulin Polymerization Inhibitors
Certain N-benzylbenzamide derivatives are known to inhibit tubulin polymerization, a key process in cell division, making them of interest as potential anti-cancer agents.[4][5][6]
Table 1: Antiproliferative Activity of Comparator N-Benzylbenzamide Derivatives
| Compound | R1 | R2 | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HeLa IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| 20a | H | H | 45 ± 3.1 | 52 ± 4.5 | 38 ± 2.9 | 61 ± 5.2 | >40 |
| 20b | 3-OCH₃ | H | 15 ± 1.2 | 12 ± 0.9 | 18 ± 1.5 | 27 ± 2.1 | 2.1 ± 0.1 |
| 20c | 4-OCH₃ | H | 35 ± 2.8 | 41 ± 3.3 | 31 ± 2.5 | 49 ± 4.1 | 15.3 ± 1.2 |
| 13n (MY-1388) | - | - | 8 - 48 (across 15 cell lines) | - | - | - | 0.62 |
Data for compounds 20a, 20b, and 20c sourced from a study on N-benzylbenzamide derivatives.[7] Data for compound 13n (MY-1388) sourced from a study on N-benzyl arylamide derivatives.[6]
Comparison with Soluble Epoxide Hydrolase (sEH) Inhibitors
Urea and amide functionalities are key pharmacophores in many potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and blood pressure regulation.[8][9]
Table 2: Inhibitory Activity of Comparator sEH Inhibitors
| Compound | Chemical Class | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |
| Compound A1 | N,N-diethylamide derivative | 2.2 | 0.53 |
| Compound A2 | Amide derivative | 3.43 | 0.26 |
| Compound C3 | Amide derivative | 0.8 | 0.18 |
| Compound 5a | N,N'-disubstituted urea | 7.0 | Not Reported |
| Ciclesonide | Glucocorticoid (prodrug) | 100 | Not Reported |
| SCH 79797 | PAR1 antagonist | 372 | Not Reported |
| DuP-697 | COX-2 inhibitor | 813 | Not Reported |
Data for compounds A1, A2, and C3 sourced from a study on piperidine (B6355638) derivatives.[10] Data for compound 5a sourced from a study on conformationally restricted ureas.[9] Data for Ciclesonide, SCH 79797, and DuP-697 sourced from a high-throughput screening study.[11]
Proposed Experimental Protocols
The following protocols are provided as a guide for the experimental evaluation of this compound's cross-reactivity.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
Objective: To determine if this compound inhibits the polymerization of tubulin in vitro.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340-350 nm.[12] Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.
Materials:
-
Lyophilized porcine brain tubulin (≥99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound and control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer) dissolved in DMSO.
-
96-well, flat-bottom microplate (UV-transparent)
-
Temperature-controlled spectrophotometer/plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 2 mg/mL) by resuspending lyophilized tubulin in ice-cold General Tubulin Buffer. Keep on ice.
-
Prepare a reaction buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Prepare serial dilutions of this compound and control compounds in reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
-
Reaction Setup:
-
On ice, add the tubulin stock solution to the wells containing the compound dilutions.
-
Include wells for a positive control (destabilizer), a negative control (vehicle, e.g., DMSO), and a polymerization enhancer (stabilizer).
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
Objective: To assess the inhibitory activity of this compound against the sEH enzyme.
Principle: This assay uses a non-fluorescent substrate which, upon hydrolysis by sEH, releases a highly fluorescent product.[13][14] The rate of fluorescence increase is proportional to sEH activity, and a reduction in this rate indicates inhibition.
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester [PHOME])
-
This compound and control compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea [NCND] or AUDA)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and control compounds in sEH Assay Buffer. Maintain a constant final DMSO concentration.
-
Dilute the recombinant sEH enzyme in ice-cold sEH Assay Buffer to the desired working concentration.
-
Prepare the sEH substrate solution in an appropriate solvent as per the supplier's instructions.
-
-
Reaction Setup:
-
Add the compound dilutions to the wells of the 96-well plate.
-
Include wells for a positive control (known sEH inhibitor), a negative control (vehicle, e.g., DMSO), and an enzyme control (no inhibitor).
-
Add the diluted sEH enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 5-15 minutes).
-
-
Measurement:
-
Initiate the reaction by adding the sEH substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~330-360 nm and an emission wavelength of ~460-465 nm for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the potential signaling pathways and the proposed experimental workflows.
Caption: Hypothetical inhibition of the tubulin polymerization pathway.
Caption: Potential inhibition of the soluble epoxide hydrolase (sEH) pathway.
Caption: Proposed workflow for evaluating cross-reactivity.
Conclusion
While there is currently no direct experimental evidence detailing the cross-reactivity of this compound, its structural similarity to known bioactive compounds warrants a thorough investigation. The proposed comparative framework and experimental protocols outlined in this guide provide a robust starting point for characterizing its potential interactions with tubulin and soluble epoxide hydrolase. The data generated from these studies will be invaluable for elucidating the compound's pharmacological profile and guiding future drug development efforts.
References
- 1. This compound, 97% CAS#: 2144-17-4 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. caymanchem.com [caymanchem.com]
A Comparative Guide to the Performance of TRPM3 Channel Inhibitors in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common inhibitors of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. As a cation channel implicated in various physiological and pathological processes, including pain and inflammation, the identification and characterization of potent and selective TRPM3 inhibitors are of significant interest in drug discovery.
While the novel compound N-Isopropyl-4-methylbenzamide is a member of the N-substituted benzamide (B126) class, which has been associated with ion channel modulation, there is currently no publicly available experimental data on its specific activity. Therefore, this guide will focus on well-characterized TRPM3 inhibitors—Ononetin, Isosakuranetin, and Liquiritigenin—to provide a benchmark for performance in relevant assays. The experimental data presented herein is derived from published scientific literature.
Performance Comparison of TRPM3 Inhibitors
The inhibitory potency of Ononetin, Isosakuranetin, and Liquiritigenin against the TRPM3 channel has been evaluated using two primary functional assays: intracellular calcium imaging and whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values obtained from these assays are summarized in the table below. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution, as experimental conditions such as the specific assay, cell type, and agonist concentration can influence the results.
| Compound | Assay Type | Cell Line | TRPM3 Agonist | IC50 (µM) | Reference |
| Ononetin | Calcium Imaging | HEK293 | Pregnenolone (B344588) Sulfate (B86663) (PregS) | 0.3 | [1] |
| Isosakuranetin | Calcium Imaging | HEK293 | Pregnenolone Sulfate (PregS) | 0.05 | [2][3] |
| Liquiritigenin | Calcium Imaging | HEK293 | Pregnenolone Sulfate (PregS) | ~1 | [2] |
| Isosakuranetin | Electrophysiology (Whole-Cell Patch Clamp) | HEK mTRPM3 | Pregnenolone Sulfate (PregS) | ~0.05 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.
Generation of a Stable TRPM3-Expressing Cell Line (Tetracycline-Inducible System)
A tetracycline-inducible expression system, such as the T-REx™ system, in Human Embryonic Kidney 293 (HEK293) cells is a common method for generating stable cell lines with controlled expression of the target ion channel.
Protocol:
-
Vector Preparation: The full-length cDNA of human TRPM3 is subcloned into a tetracycline-inducible expression vector (e.g., pcDNA4/TO).
-
Transfection: HEK293 cells stably expressing the Tet repressor (T-REx™-293 cells) are transfected with the TRPM3 expression vector using a suitable transfection reagent.
-
Selection: Transfected cells are cultured in a selection medium containing antibiotics (e.g., Zeocin™ and Blasticidin) to select for cells that have successfully integrated the expression vector and the Tet repressor.
-
Clonal Selection and Expansion: Single colonies are isolated, expanded, and screened for tetracycline-inducible expression of functional TRPM3 channels.
-
Induction of Expression: TRPM3 expression is induced by adding tetracycline (B611298) to the culture medium at a concentration of 1 µg/mL for 24-48 hours prior to the experiment.
Intracellular Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM3 channel activation and inhibition. Fluo-8 AM, a high-affinity, green fluorescent calcium indicator, is a commonly used dye for this purpose.
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing TRPM3 in a 96- or 384-well black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells per well. Allow cells to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-8 AM loading solution. A typical working concentration is 2-5 µM in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. The addition of 0.02-0.04% Pluronic® F-127 can aid in dye solubilization.
-
Remove the culture medium from the wells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-8 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (e.g., Ononetin, Isosakuranetin, Liquiritigenin) in the assay buffer.
-
Add the compounds to the wells and incubate for a desired period (e.g., 10-20 minutes) to allow for target engagement.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the microplate in a fluorescence plate reader equipped with automated liquid handling.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the TRPM3 agonist, pregnenolone sulfate (PregS), at a final concentration that elicits a robust response (e.g., EC80).
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity upon agonist addition is used to determine the level of channel inhibition. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents flowing through TRPM3 channels in the plasma membrane of a single cell, providing a highly quantitative assessment of channel activity and inhibition.
Protocol:
-
Cell Preparation: Use HEK293 cells with induced TRPM3 expression. Cells are plated on glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 150 CsCl, 10 HEPES, 5 EGTA, 1 MgCl2; pH adjusted to 7.2 with CsOH.
-
-
Recording Setup:
-
Coverslips with cells are placed in a recording chamber on the stage of an inverted microscope.
-
Glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution are used for recording.
-
-
Whole-Cell Configuration:
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied periodically to elicit TRPM3 currents.
-
The TRPM3 agonist (e.g., PregS) is applied to the cell via a perfusion system to activate the channels.
-
Once a stable baseline current is established, the test inhibitor is co-applied with the agonist at various concentrations.
-
-
Data Analysis: The reduction in the current amplitude in the presence of the inhibitor is measured to determine the percentage of inhibition. IC50 values are determined from the concentration-response curves.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the key signaling events following the activation of the TRPM3 channel.
Caption: TRPM3 signaling cascade initiated by agonist binding.
Experimental Workflow
The diagram below outlines a typical experimental workflow for screening and characterizing TRPM3 channel inhibitors.
Caption: Workflow for TRPM3 inhibitor screening and characterization.
References
A Guide to Orthogonal Methods for the Characterization of N-Isopropyl-4-methylbenzamide
For researchers, scientists, and professionals in drug development, the thorough characterization of synthesized compounds is a critical step to ensure identity, purity, and stability. This guide provides a comparative overview of orthogonal analytical methods for the characterization of N-Isopropyl-4-methylbenzamide. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—offer complementary information to build a comprehensive analytical profile of the molecule.
While specific experimental data for this compound is limited in publicly available literature, this guide leverages established methodologies for analogous N-substituted benzamide (B126) derivatives to provide a robust framework for its characterization.[1]
Comparison of Orthogonal Analytical Techniques
The selection of analytical techniques should be based on the specific information required. For instance, chromatography is ideal for purity assessment, while spectroscopy is essential for structural elucidation. A combination of these methods provides a comprehensive characterization of the compound.
| Parameter | HPLC | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Purity assessment and quantification | Molecular weight confirmation and impurity identification | Structural elucidation | Functional group identification |
| Sample Type | Solution | Volatilizable solution | Solution | Solid or liquid |
| Information Provided | Retention time, peak area (purity) | Mass-to-charge ratio, fragmentation pattern | Chemical shift, coupling constants, integration | Vibrational frequencies of chemical bonds |
| Key Advantages | High resolution, quantitative accuracy | High sensitivity, definitive mass identification | Unambiguous structure determination | Rapid, non-destructive |
| Limitations | Requires a chromophore for UV detection | Compound must be volatile and thermally stable | Lower sensitivity, can be complex to interpret | Provides limited structural detail on its own |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on standard procedures for the analysis of N-substituted benzamide derivatives.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a compound and for its quantification.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.[1]
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the compound's UV absorbance maximum.
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Expected Data : A chromatogram showing a major peak corresponding to the compound and minor peaks for any impurities. Purity is calculated from the relative peak areas.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for confirming the molecular weight and identifying impurities by their mass fragmentation patterns.[1]
-
Instrumentation : A standard GC-MS system.[1]
-
GC Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature : 250 °C.[1]
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.[1]
-
MS Ionization : Electron Ionization (EI) at 70 eV.[1]
-
Mass Range : m/z 40-500.[1]
-
Sample Preparation : Prepare a 1 mg/mL solution of the compound in methanol.[1]
-
Expected Data : The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (C11H15NO, MW = 177.24 g/mol ).[1][2][3] Characteristic fragmentation patterns for benzamides would also be observed.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of a molecule.[1]
-
Instrumentation : A 400 or 500 MHz NMR spectrometer.[1]
-
Solvent : Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]
-
Concentration : Approximately 10-20 mg of the sample in 0.6-0.7 mL of solvent.[1]
-
Expected Data :
-
¹H NMR : Signals corresponding to the isopropyl group (a doublet and a septet), the methyl group on the benzoyl ring (a singlet), the aromatic protons, and the amide N-H proton.
-
¹³C NMR : Resonances for the aliphatic carbons of the isopropyl and methyl groups, the aromatic carbons, and the carbonyl carbon (typically in the 165-175 ppm range).[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method for identifying the functional groups present in a molecule.[1]
-
Instrumentation : An FTIR spectrometer.[1]
-
Sample Preparation : Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.[1]
-
Measurement Range : 4000-400 cm⁻¹.[1]
-
Expected Data : The spectrum will exhibit characteristic absorption bands for the secondary amide (N-H stretch around 3300 cm⁻¹, C=O stretch around 1630 cm⁻¹) and aromatic functionalities (C-H and C=C stretches).[1]
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound using orthogonal analytical methods.
References
A Comparative Guide to the Synthesis and Inter-Laboratory Validation Considerations for N-Isopropyl-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-4-methylbenzamide is a chemical compound with potential applications in various fields of research and development. The robust and reproducible synthesis of this molecule is crucial for obtaining reliable experimental data and for potential scale-up. This guide provides a comparative overview of common synthetic methodologies for this compound, presents detailed experimental protocols, and discusses the framework for an inter-laboratory validation to ensure reproducibility. While specific inter-laboratory validation data for this compound synthesis is not publicly available, this guide leverages established chemical principles and data from analogous N-substituted benzamides to provide a comprehensive resource.
Comparative Analysis of Synthetic Methods
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. The most common approach is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[1][2][3] Variations in this procedure, particularly in the preparation of the acyl chloride intermediate, offer different advantages and disadvantages.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride | Method C: Phosphorus Pentachloride |
| Reagent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | Phosphorus(V) chloride (PCl₅) |
| Typical Yield | High[1] | High | Good to High |
| Byproducts | SO₂(g), HCl(g)[4][5] | CO(g), CO₂(g), HCl(g)[6] | POCl₃(l), HCl(g)[4][7] |
| Workup Simplicity | Relatively simple (gaseous byproducts)[4] | Simple (gaseous byproducts)[6] | More complex (liquid byproduct)[4] |
| Reaction Conditions | Reflux, often neat or in a high-boiling solvent[8] | Room temperature, requires catalyst (e.g., DMF)[8] | Cold to room temperature[4] |
| Safety Considerations | Corrosive, toxic fumes[5] | Toxic, moisture-sensitive[6] | Moisture-sensitive solid, corrosive[4] |
Experimental Protocols
Method A: Synthesis via Acyl Chloride Formation with Thionyl Chloride
This two-step protocol is a widely practiced and effective method for synthesizing N-substituted benzamides.[2]
Step 1: Synthesis of 4-methylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-methylbenzoic acid (1.0 equivalent).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) dropwise at room temperature under an inert atmosphere.[4]
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[5]
-
After completion, allow the mixture to cool to room temperature.
-
Remove excess thionyl chloride under reduced pressure. The resulting crude 4-methylbenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve isopropylamine (B41738) (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 4-methylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Add the 4-methylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to yield pure this compound.
Alternative Acyl Chloride Preparation Methods
-
Using Oxalyl Chloride: This method is often milder and proceeds at room temperature.[6] Typically, oxalyl chloride (1.1 equivalents) is added to a solution of the carboxylic acid in a solvent like DCM, with a catalytic amount of N,N-dimethylformamide (DMF).[8] The gaseous byproducts (CO, CO₂, HCl) simplify the workup.[6]
-
Using Phosphorus Pentachloride: PCl₅ is a solid reagent that reacts with carboxylic acids, often in the cold.[4] The reaction produces the acyl chloride and phosphorus oxychloride (POCl₃), a liquid byproduct that needs to be separated by fractional distillation.[7]
Framework for Inter-Laboratory Validation
An inter-laboratory study is essential to assess the reproducibility and robustness of a synthetic method when performed by different laboratories.[9][10] Such a study is crucial for standardizing the synthesis of this compound for reliable scientific and developmental applications.
Key Objectives of an Inter-Laboratory Validation:
-
Reproducibility: To determine the variability of results (e.g., yield, purity) between different laboratories.[9]
-
Robustness: To ensure the method is not significantly affected by minor variations in experimental parameters.
-
Method Standardization: To establish a reliable and transferable protocol.
Proposed Inter-Laboratory Study Protocol:
-
Coordinating Laboratory: Prepares and distributes identical batches of starting materials (4-methylbenzoic acid, isopropylamine, and specified reagents) to all participating laboratories. A detailed, standardized experimental protocol is also provided.
-
Participating Laboratories: Each laboratory independently performs the synthesis according to the provided protocol.
-
Data Collection: Each laboratory records critical data, including the yield of the crude and purified product, and analytical data for the final product (e.g., HPLC purity, melting point, NMR spectra).
-
Statistical Analysis: The coordinating laboratory collects and statistically analyzes the data from all participants to evaluate the mean, standard deviation, and overall reproducibility of the synthesis.
Visualizations
Caption: A generalized workflow for the two-step synthesis of this compound.
Caption: Proposed workflow for an inter-laboratory validation of this compound synthesis.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Head-to-head comparison of different synthesis routes for N-Isopropyl-4-methylbenzamide
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted benzamides is a cornerstone of medicinal chemistry and drug development, with the resulting compounds often serving as critical intermediates or active pharmaceutical ingredients. This guide provides a detailed head-to-head comparison of three primary synthesis routes for N-Isopropyl-4-methylbenzamide (CAS 2144-17-4), a key intermediate in the synthesis of the anticancer drug procarbazine.[1] The comparison focuses on a traditional two-step acid chloride method, a one-pot direct amidation using a coupling agent, and a modern, greener catalytic approach.
At a Glance: Performance Comparison of Synthesis Routes
The selection of a synthetic route is a critical decision, balancing factors such as yield, purity, reaction time, cost, and environmental impact. The following table summarizes the key quantitative and qualitative metrics for the three discussed methods.
| Metric | Route 1: Acid Chloride Formation | Route 2: Direct Amidation (EDC/HOBt) | Route 3: Catalytic Direct Amidation (Boric Acid) |
| Typical Yield | > 90% (Estimated) | ~85%[2] | 45-55% (for sterically hindered amides)[3] |
| Purity | High after purification | High, water-soluble byproducts | Moderate to High, requires water removal |
| Total Reaction Time | 4 - 8 hours | 8 - 24 hours | 12 - 24 hours |
| Number of Steps | Two (Activation + Amidation) | One-pot | One-pot |
| Reagent Toxicity | High (Thionyl Chloride) | Moderate (EDC) | Low (Boric Acid) |
| Work-up Complexity | Moderate (Quenching, washing) | Simple (Aqueous extraction) | Moderate (Azeotropic distillation, washing) |
| Scalability | Well-established for large scale | Good | Moderate, requires efficient water removal |
| Cost-Effectiveness | High (Inexpensive reagents) | Moderate (Coupling agents are costly) | High (Catalyst is inexpensive) |
| Green Chemistry | Poor (Corrosive byproducts) | Moderate | Good (Water is the only byproduct) |
Route 1: Acid Chloride Formation Followed by Amidation
This classic two-step approach is the most established and often highest-yielding method for synthesizing N-substituted benzamides.[4] It involves the initial conversion of 4-methylbenzoic acid to the highly reactive 4-methylbenzoyl chloride, which is then reacted with isopropylamine (B41738).
Experimental Protocol
Step 1: Synthesis of 4-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid (1.0 eq).
-
Under an inert atmosphere in a fume hood, add thionyl chloride (SOCl₂) (~1.5 - 2.0 eq) dropwise at room temperature.[5]
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methylbenzoyl chloride, an oily liquid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve isopropylamine (1.0 eq) and a non-nucleophilic base, such as triethylamine (B128534) (~1.2 eq), in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 4-methylbenzoyl chloride from Step 1 in a small amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Route 2: One-Pot Direct Amidation with Coupling Agents
This route offers a more streamlined one-pot procedure that avoids the isolation of the hazardous and moisture-sensitive acid chloride. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid in situ to facilitate amidation.[6]
Experimental Protocol
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methylbenzoic acid (1.0 eq), HOBt (1.1 eq), and isopropylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The water-soluble urea (B33335) byproduct from EDC is conveniently removed during these washes.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Route 3: Catalytic Direct Amidation
Driven by the principles of green chemistry, direct amidation catalyzed by substances like boric acid has gained traction. This method avoids stoichiometric activating agents and produces water as the only byproduct, which is typically removed azeotropically to drive the reaction to completion.[3]
Experimental Protocol
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methylbenzoic acid (1.0 eq), isopropylamine (1.1 eq), and boric acid (5-10 mol%) in a suitable solvent for azeotropic water removal (e.g., toluene).[3]
-
Heat the reaction mixture to reflux and continue heating for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash with a basic solution (e.g., 1 M NaOH) to remove any unreacted carboxylic acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Head-to-Head Analysis and Recommendations
Route 1 (Acid Chloride): This method is the workhorse for simple amide synthesis. Its primary advantages are high reactivity, typically leading to high yields and relatively short reaction times for the amidation step. The reagents are inexpensive, making it highly cost-effective for large-scale production. However, it is a two-step process that involves the handling of highly corrosive and moisture-sensitive reagents like thionyl chloride, which also produce toxic gaseous byproducts (HCl, SO₂), posing significant environmental and safety challenges.
Route 2 (EDC/HOBt Coupling): The main advantage of this one-pot method is its operational simplicity and milder reaction conditions, which are beneficial for complex molecules with sensitive functional groups. The work-up is often simplified by the water-solubility of the urea byproduct. The primary drawbacks are the higher cost of coupling agents and potentially longer reaction times compared to the acid chloride route.
Route 3 (Catalytic Amidation): This route is the most environmentally friendly, aligning with the principles of green chemistry by using a non-toxic, inexpensive catalyst and producing only water as a byproduct. However, it often requires higher temperatures and longer reaction times. The necessity of efficient water removal can make scaling up the process challenging. Yields can also be lower, particularly with sterically hindered substrates.[3]
The optimal synthesis route for this compound depends on the specific priorities of the researcher or organization.
-
For maximum yield and cost-effectiveness on a large scale , the Acid Chloride Route (1) remains a strong, albeit environmentally taxing, option.
-
For ease of use, simplified work-up, and synthesis of sensitive analogues , the Direct Amidation with Coupling Agents (2) is an excellent choice, despite the higher reagent cost.
-
For environmentally conscious synthesis and process safety , the Catalytic Direct Amidation (3) is the preferred method, provided that reaction times and moderate yields are acceptable for the intended application.
References
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of N-Isopropyl-4-methylbenzamide with structurally related compounds, 4-methylbenzamide (B193301) and N-isopropylbenzamide. This document provides a detailed summary of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, alongside standardized experimental protocols.
This guide offers a side-by-side spectroscopic comparison of this compound, a substituted benzamide (B126), with two closely related molecules: 4-methylbenzamide and N-isopropylbenzamide. Understanding the distinct spectral features of these compounds is crucial for their unambiguous identification, characterization, and quality control in research and development settings. The inclusion of detailed experimental protocols provides a foundation for reproducing and verifying these findings.
Data Summary Tables
The following tables summarize the key spectroscopic data obtained for this compound and the two related compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in searched resources. |
| 4-Methylbenzamide [1] | 7.99 (br s, 1H, NH), 7.76 (d, 2H), 7.39-7.36 (m, 2H), 6.02 (br s, 1H, NH), 2.09 (s, 3H, CH₃) |
| N-Isopropylbenzamide [2] | 7.75–7.73 (m, 2H), 7.45–7.38 (m, 3H), 6.12 (br s, 1H, NH), 4.32–4.20 (m, 1H, CH), 1.23 (d, 6H, 2xCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in searched resources. |
| 4-Methylbenzamide | 169.35 (C=O), 142.54, 130.53, 129.25, 127.51 (Aromatic C), 21.48 (CH₃) |
| N-Isopropylbenzamide [2] | 166.7 (C=O), 134.9, 131.1, 128.4, 126.8 (Aromatic C), 41.8 (CH), 22.7 (2xCH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch |
| This compound | Data not available in searched resources. | Data not available in searched resources. |
| 4-Methylbenzamide | ~3400-3200 | ~1640 |
| N-Isopropylbenzamide [2] | 3290 | 1630 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound [3] | 177 | 119, 103 |
| 4-Methylbenzamide [4] | 135 | 119, 91 |
| N-Isopropylbenzamide | 163 | 121, 105, 77 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 scans are typically co-added.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are used. Typically, 1024 scans are accumulated.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the benzamide compounds.
Caption: Workflow for spectroscopic data acquisition and comparison.
References
Safety Operating Guide
Safe Disposal of N-Isopropyl-4-methylbenzamide: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for N-Isopropyl-4-methylbenzamide is readily available.[1] The following guidance is based on established best practices for laboratory chemical waste management and safety data for structurally analogous compounds.[1][2] A thorough risk assessment should be conducted before handling this chemical.[1]
This guide provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is provided below. This data should be used as a preliminary reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [3][4][5] |
| Molecular Weight | 177.24 g/mol | [3][5] |
| Melting Point | 133 °C | [4] |
| Boiling Point | 313.2 ± 21.0 °C (Predicted) | [4] |
| Density | 0.987 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 14.95 ± 0.46 (Predicted) | [3][4] |
| LogP | 2.52410 | [4] |
| Solubility | Predicted to have low water solubility, but soluble in organic solvents like methanol, ethanol, dichloromethane, and dimethyl sulfoxide. | [6] |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[7] Do not dispose of this chemical down the sink or in regular trash.[8]
Step 1: Waste Characterization & Segregation
-
Treat as Hazardous Waste: Due to the lack of comprehensive safety data, treat all this compound waste as hazardous.
-
Waste Segregation: Do not mix this waste with other chemical streams unless approved by your institution's Environmental Health and Safety (EHS) department.[7]
Step 2: Container Management
-
Container Type: Use a container made of a material that will not react with the chemical, such as high-density polyethylene (B3416737) (HDPE).[2] The container must be in good condition and free from leaks.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Container Closure: Keep the container securely closed at all times, except when adding waste.[2][8]
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[2]
-
Storage Conditions: The SAA should be a well-ventilated and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9] Use secondary containment for all liquid wastes.[8]
Step 4: Final Disposal
-
Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[7]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed. The first rinse must be collected and disposed of as hazardous chemical waste.[8] After proper decontamination, the container can be disposed of according to institutional guidelines.[7]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure.[1]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield (EN166 or equivalent).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] |
| Respiratory Protection | Not typically required with adequate ventilation.[1] If dust formation is likely, a particle filter respirator is recommended.[1] |
Spillage and Emergency Procedures
A clear plan for managing spills is crucial for laboratory safety.[1]
-
Small Spills:
-
Large Spills:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Methyl-N-(1-methylethyl)benzamide | C11H15NO | CID 576816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling N-Isopropyl-4-methylbenzamide
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-Isopropyl-4-methylbenzamide, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Due to the lack of specific hazard data, a conservative approach is recommended. Assume the compound may cause skin, eye, and respiratory irritation.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard | Purpose |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | EN166 or equivalent | Protects against dust particles and potential splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | - | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | Not typically required with adequate ventilation. If dust formation is likely, use a NIOSH-approved particle filter respirator. | - | Protects against inhalation of airborne particles.[1] |
Quantitative Data on Protective Equipment:
Specific quantitative data such as occupational exposure limits (OELs) and glove breakthrough times for this compound are not available. For nitrile gloves, which are commonly used, it is important to note that their resistance to various chemicals can differ significantly. For work involving incidental splashes, gloves should be changed immediately upon contact.[3] For prolonged or immersive work, alternative glove materials and/or double-gloving should be considered based on a risk assessment.
Operational and Disposal Plans
A structured approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps.
Experimental Protocol: General Handling Procedures
The following steps provide a general protocol for handling this compound in a laboratory setting. This is based on synthesis procedures for similar compounds and general good laboratory practices.
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[2]
-
Have an eyewash station and safety shower readily accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling the Chemical:
-
Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[5]
-
Place the spilled material into a suitable, labeled container for disposal.
-
Ensure the area is well-ventilated.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of chemical waste is essential for safety and environmental protection.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Dedicated, labeled, and sealed container (e.g., high-density polyethylene (B3416737) - HDPE). | Collect solid this compound waste in this container. |
| Contaminated Materials | Same container as solid waste. | Any materials contaminated with the compound (e.g., gloves, weighing paper, paper towels) should be placed in the solid waste container.[1] |
| Liquid Waste (if in solution) | Separate, compatible, and labeled liquid waste container. | If the compound is in a solvent, collect it in a designated liquid waste container.[1] |
General Disposal Guidelines:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Ensure waste containers are kept closed except when adding waste.[1]
-
Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[5]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
